(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44864-47-3 | |
| Record name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
This technical guide provides a comprehensive overview of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and applications in the pharmaceutical industry.
Chemical Structure and Properties
This compound, also known as (R)-2-Hydroxy-2-(trifluoromethyl)propionic acid, is a carboxylic acid containing a trifluoromethyl group and a chiral center. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's acidity and reactivity.
Chemical Identifiers:
-
IUPAC Name: (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[1]
-
SMILES: C--INVALID-LINK--(C(F)(F)F)O[1]
-
InChI Key: CTGJACFEVDCYMC-GSVOUGTGSA-N[1]
Below is a 2D representation of the chemical structure:
References
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid synonyms and IUPAC name
An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chiral building blocks is paramount. This document provides a detailed overview of this compound, a significant intermediate in the synthesis of various pharmaceuticals.
Nomenclature: IUPAC Name and Synonyms
The precise identification of chemical compounds is crucial for scientific communication and procurement. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.[1][2] It is also known by a variety of synonyms in commercial and academic literature.
| Nomenclature Type | Name |
| IUPAC Name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
| Common Synonyms | (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid |
| (R)-2-Hydroxy-2-(trifluoromethyl)propionic acid | |
| (R)-3,3,3-Trifluoro-2-hydroxyisobutyric acid | |
| (R)-2-(Trifluoromethyl)-2-hydroxypropionic acid | |
| Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2R)- |
A comprehensive list of additional synonyms can be found on PubChem (CID 2760712) and other chemical supplier websites.[1][3]
Experimental Protocols: Enantioselective Synthesis
The enantiomerically pure form of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block.[4] Chemo-enzymatic methods are often employed for its synthesis, offering high stereoselectivity. Below is a representative experimental protocol for the kinetic resolution of a racemic amide to produce the (R)-acid.
Objective: To produce this compound through the enantioselective hydrolysis of racemic (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide using an amidase.
Materials:
-
Racemic (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
-
Immobilized amidase from Klebsiella oxytoca or Rhodococcus sp.[4]
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Acid for pH adjustment (e.g., 1 M HCl)
-
Base for pH adjustment (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup: A buffered solution of the racemic amide is prepared in the reaction vessel. The concentration is typically optimized based on the enzyme's activity and stability.
-
Enzymatic Reaction: The immobilized amidase is added to the substrate solution. The reaction is maintained at a constant temperature (e.g., 30-40 °C) and pH, which is controlled by the automated addition of an acid or base. The amidase selectively hydrolyzes the (R)-amide to the corresponding (R)-carboxylic acid, leaving the (S)-amide largely unreacted.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the (R)-amide and the enantiomeric excess of the product.
-
Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration for potential reuse.
-
Product Isolation: The pH of the reaction mixture is lowered to protonate the carboxylic acid, facilitating its extraction. The aqueous solution is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.
Synthesis Workflow
The following diagram illustrates the key steps in the chemo-enzymatic synthesis of this compound.
Caption: Chemo-enzymatic synthesis workflow.
This technical guide provides foundational information for researchers working with this compound. The unique properties imparted by the trifluoromethyl group make it a valuable component in the design of novel therapeutic agents.[5][6]
References
- 1. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]
Discovery and history of trifluoro-alpha-hydroxyisobutyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoro-alpha-hydroxyisobutyric acid, systematically named 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, is a fluorinated derivative of alpha-hydroxyisobutyric acid. The introduction of a trifluoromethyl group imparts unique physicochemical properties, including increased acidity and metabolic stability, making it a compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound.
Discovery and History
While a definitive "discovery" paper outlining the very first synthesis of trifluoro-alpha-hydroxyisobutyric acid has not been identified in the available literature, its existence and study can be traced back to the mid-20th century. A notable early mention appears in a 1951 paper in the Journal of the Chemical Society, which describes the resolution of its racemic mixture, indicating that the compound had been synthesized prior to this date.[1][2]
One of the earliest detailed synthetic procedures was published in the Journal of the American Chemical Society in 1953 by Allen. This method, which involves the reaction of methyl trifluoroacetate with the Grignard reagent methylmagnesium iodide, provided a foundational route to this class of compounds.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for trifluoro-alpha-hydroxyisobutyric acid is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.
Table 1: Physicochemical and Spectroscopic Properties of Trifluoro-alpha-hydroxyisobutyric Acid
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅F₃O₃ | PubChem |
| Molecular Weight | 158.08 g/mol | PubChem[3] |
| CAS Number | 374-35-6 (racemate) | Sigma-Aldrich |
| Appearance | White to off-white crystalline solid | Sigma-Aldrich |
| Melting Point | 76-80 °C | Sigma-Aldrich |
| Boiling Point | 84 °C at 1.5 mmHg | Sigma-Aldrich |
| pKa | Not available | |
| ¹H NMR | Available | ChemicalBook |
| ¹³C NMR | Available | ChemicalBook |
| Mass Spectrum | Available | ChemicalBook |
| IR Spectrum | Available | ChemicalBook |
Experimental Protocols
Several methods for the synthesis of trifluoro-alpha-hydroxyisobutyric acid have been developed since its initial preparation. Below are detailed protocols for key historical and modern synthetic routes.
Grignard Reaction with a Trifluoroacetate Ester (Allen, 1953)
This method represents one of the earliest published syntheses of trifluoro-alpha-hydroxyisobutyric acid.
Reaction Scheme:
Caption: Synthesis via Grignard reaction and cyanohydrin formation.
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare methylmagnesium iodide from magnesium turnings and methyl iodide in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction with Methyl Trifluoroacetate: Cool the Grignard solution in an ice bath. Add a solution of methyl trifluoroacetate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
Work-up and Isolation of Trifluoromethyl Methyl Ketone: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The ether layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield trifluoromethyl methyl ketone.
-
Cyanohydrin Formation: The crude trifluoromethyl methyl ketone is then treated with a source of hydrogen cyanide (e.g., KCN followed by acidification) to form the corresponding cyanohydrin.
-
Hydrolysis to the Carboxylic Acid: The cyanohydrin is subsequently hydrolyzed using a strong acid (e.g., concentrated HCl or H₂SO₄) under reflux to yield racemic trifluoro-alpha-hydroxyisobutyric acid. The product is then isolated by extraction and purified by recrystallization.
Enantioselective Synthesis via Biocatalytic Resolution
Modern approaches often employ enzymatic methods to obtain enantiomerically pure forms of the acid, which are valuable as chiral building blocks.
Workflow Diagram:
Caption: Biocatalytic resolution of the corresponding amide.
Protocol:
-
Preparation of the Racemic Amide: The racemic trifluoro-alpha-hydroxyisobutyric acid is first converted to its corresponding amide using standard amidation chemistry (e.g., via the acid chloride or using a coupling agent).
-
Enzymatic Hydrolysis: The racemic amide is dissolved in a suitable buffer, and a whole-cell biocatalyst or isolated enantioselective amidase (e.g., from Klebsiella oxytoca) is added. The reaction is incubated under controlled temperature and pH.
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining amide and the produced acid.
-
Work-up and Separation: Once the desired conversion is reached (typically around 50%), the reaction mixture is worked up. The unreacted (S)-amide and the produced (R)-acid can be separated by extraction at different pH values.
-
Hydrolysis of the Remaining Amide (Optional): The separated (S)-amide can then be hydrolyzed chemically to obtain the (S)-enantiomer of the acid.[4]
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not yield specific information on the biological activity or involvement in signaling pathways of trifluoro-alpha-hydroxyisobutyric acid itself.
However, its non-fluorinated analog, alpha-hydroxyisobutyric acid , is a known metabolite of methyl tert-butyl ether (MTBE) and has been studied in the context of metabolic health.[5][6] Elevated levels of alpha-hydroxyisobutyric acid in urine are considered a biomarker for MTBE exposure.[5] Some studies on the non-fluorinated analog have suggested potential links to altered glucose metabolism and oxidative stress.[5][6] It is important to note that these findings relate to the non-fluorinated compound and cannot be directly extrapolated to trifluoro-alpha-hydroxyisobutyric acid, as the presence of the trifluoromethyl group can significantly alter a molecule's biological properties.
Due to the lack of available data, no signaling pathway diagrams for trifluoro-alpha-hydroxyisobutyric acid can be provided at this time.
Conclusion
Trifluoro-alpha-hydroxyisobutyric acid is a specialty chemical with a history dating back to at least the early 1950s. While its initial discovery is not well-documented, methods for its synthesis, particularly the Grignard reaction with trifluoroacetate esters, were established in the mid-20th century. Modern synthetic chemistry has provided more sophisticated, enantioselective routes to this compound, primarily through biocatalytic resolutions. Its physicochemical properties are well-characterized, but there is a notable gap in the literature regarding its specific biological activities and interactions with cellular signaling pathways. Further research is warranted to explore the potential applications of this unique fluorinated molecule in drug development and other advanced material sciences.
References
- 1. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 2. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-Hydroxyisobutyric Acid (from MTBE) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
Spectroscopic Profile of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Overview
For Immediate Release
This technical guide provides a summary of the available spectroscopic information for the chiral building block, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 44864-47-3).[1][2] This compound is of significant interest to researchers, scientists, and drug development professionals in the fields of medicinal chemistry and materials science due to its unique trifluoromethyl and α-hydroxy acid moieties. While comprehensive, publicly available datasets for this specific enantiomer are limited, this document compiles the foundational knowledge and outlines the standard methodologies for its spectroscopic characterization.
Chemical Structure and Properties
This compound possesses a stereogenic center at the C2 position, leading to its chirality. Its structure combines a trifluoromethyl group, a hydroxyl group, a methyl group, and a carboxylic acid function, all attached to a central carbon atom.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 44864-47-3 | [1][2] |
| Molecular Formula | C₄H₅F₃O₃ | [2] |
| Molecular Weight | 158.08 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 108-112 °C | [3] |
Spectroscopic Data Summary
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.6 | Singlet | 3H | -CH₃ |
| Broad Singlet | 1H | -OH | |
| Broad Singlet | 1H | -COOH |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH₃ |
| ~75 (quartet, JC-F ≈ 30 Hz) | C2 (quaternary carbon) |
| ~125 (quartet, JC-F ≈ 285 Hz) | -CF₃ |
| ~175 | -COOH |
Table 4: Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-2400 (broad) | O-H | Carboxylic acid and alcohol stretching |
| ~1730 | C=O | Carboxylic acid stretching |
| 1300-1100 | C-F | Stretching |
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 113 | [M - COOH]⁺ |
| 89 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument used and the sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized to form [M+H]⁺ or [M-H]⁻ ions, depending on the mode of operation.
Visualizing the Experimental Workflow and Molecular Structure
To aid in the understanding of the analytical process and the compound's structure, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Chemical structure of the title compound.
References
The Biological Frontier of Fluorinated Hydroxy Acids: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the diverse classes of organofluorine compounds, fluorinated hydroxy acids are emerging as a compelling area of research. The presence of both a fluorine atom and a hydroxyl group on an acidic scaffold can impart unique conformational constraints, alter metabolic stability, and create novel binding interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of fluorinated hydroxy acids, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. We will delve into their synthesis, mechanisms of action, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Synthesis of Fluorinated Hydroxy Acids
The synthesis of fluorinated hydroxy acids often involves specialized chemical or biocatalytic methods to introduce the fluorine and hydroxyl moieties with high regioselectivity and stereoselectivity.
One notable example is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This has been achieved using engineered E. coli that co-express methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM). In this whole-cell transformation system, concentrations of 2-F-3-HP have reached 50.0 mg/L after 24 hours.[1][2] This biosynthetic approach presents a more environmentally friendly alternative to traditional chemical methods.[1][2]
Chemical synthesis routes have also been developed. For instance, methyl 2-fluoro-3-hydroxypropionate can be synthesized from methyl fluoroacetate and dimethyl oxalate, which first form a sodium enolate intermediate under alkaline conditions. This intermediate then reacts with paraformaldehyde or an aqueous formaldehyde solution to yield the final product.[3]
Biological Activities and Therapeutic Potential
Fluorinated hydroxy acids exhibit a wide range of biological activities, from enzyme inhibition to cytotoxicity against cancer cells. The introduction of fluorine can significantly enhance the potency and selectivity of these molecules compared to their non-fluorinated counterparts.
Enzyme Inhibition
A key area where fluorinated hydroxy acids show promise is in enzyme inhibition. The strong electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid and hydroxyl groups, influencing their interactions within an enzyme's active site.
Lactate Dehydrogenase (LDH) Inhibition: Some fluorinated alpha-hydroxy acids have been investigated as inhibitors of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis that is often upregulated in cancer cells.[4][5][6] For example, fluoropyruvic acid has been shown to inhibit lactic acid dehydrogenase.[7]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Derivatives of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid have been identified as a new class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.
Anticancer and Cytotoxic Activity
Several studies have demonstrated the cytotoxic effects of fluorinated hydroxy acids and related compounds against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the disruption of cellular metabolism. For instance, certain fluorinated quassinoids, which can contain hydroxyl and carboxylic acid functionalities, have shown significant cytotoxic activity against a panel of human cancer cell lines.[8] Furthermore, some fluorinated chalcones, which can be precursors to or structurally related to fluorinated hydroxy acids, have exhibited inhibitory activity against HepG2 cancer cells.[9]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of various fluorinated hydroxy acids and related compounds.
| Compound Class | Specific Compound | Target/Assay | IC50/EC50 | Reference(s) |
| Perfluorinated Carboxylic Acids | Perfluorohexanoic acid (PFHxA) | Vibrio fischeri | 4265.8 ± 393.5 µM | [10] |
| Perfluoroheptanoic acid (PFHpA) | Vibrio fischeri | 3020.0 ± 69.5 µM | [10] | |
| Perfluorooctanoic acid (PFOA) | Vibrio fischeri | 1380.4 ± 138.8 µM | [10] | |
| Perfluorononanoic acid (PFNA) | Vibrio fischeri | 1148.2 ± 130.7 µM | [10] | |
| Perfluorodecanoic acid (PFDA) | IPC-81 cell line | 173.8 ± 16.0 µM | [10] | |
| Fluorinated Phenylpropanoic Acid Derivatives | 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid | GPR40 Agonist | Potent activity | [11] |
| Fluorinated Taxoids | Novel 3rd-generation fluorotaxoids | Drug-resistant cancer cell lines | Potency 2-3 orders of magnitude higher than paclitaxel | [12] |
Signaling Pathways Modulated by Fluorinated Acids
Fluorinated acids, particularly perfluorinated carboxylic acids (PFCAs), have been shown to modulate several key signaling pathways, primarily leading to apoptosis and cellular stress.
Mitochondrial-Mediated Apoptosis
A primary mechanism of toxicity for many fluorinated acids is the induction of apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors.
Perfluorooctanoic acid (PFOA) has been shown to induce apoptosis through a p53-dependent mitochondrial pathway in human hepatic cells.[7][9] Activated p53 can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[13][14][15][16][17]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another target of fluorinated compounds. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that fluoride can activate the MAPK pathway, leading to cellular stress and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fluorinated hydroxy acids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][18][19][20][21]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the fluorinated hydroxy acid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Apoptosis-Related Proteins (p53, Bax, Bcl-2)
Western blotting is used to detect and quantify the expression levels of specific proteins.[13][14][15][16][17]
Materials:
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with the fluorinated hydroxy acid for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like β-actin.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[22][23][24][25][26]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Black 96-well plate
-
Fluorometric plate reader
Procedure:
-
Induce apoptosis in cells by treating them with the fluorinated hydroxy acid.
-
Lyse the cells and collect the supernatant.
-
Prepare a reaction mixture containing the cell lysate and the fluorogenic caspase-3 substrate in the assay buffer.
-
Incubate the mixture in a black 96-well plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) or at a fixed endpoint using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3 and is proportional to the level of apoptosis.
Conclusion
Fluorinated hydroxy acids represent a promising and versatile class of molecules with significant potential in drug discovery. Their unique chemical properties, conferred by the presence of both fluorine and hydroxyl groups, allow for the fine-tuning of biological activity. The ability of these compounds to act as potent enzyme inhibitors and inducers of apoptosis highlights their potential as anticancer agents and modulators of key cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this intriguing class of compounds. As synthetic methodologies advance and our understanding of their mechanisms of action deepens, fluorinated hydroxy acids are poised to make a significant impact on the future of medicine.
References
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 6. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological significance of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This chiral building block is of increasing interest in pharmaceutical and agrochemical research due to the unique properties conferred by its trifluoromethyl group.
Chemical and Physical Properties
This compound is a solid, chiral carboxylic acid. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing its acidity compared to non-fluorinated analogs.
| Property | Value |
| Molecular Formula | C₄H₅F₃O₃ |
| Molecular Weight | 158.08 g/mol |
| CAS Number | 44864-47-3 |
| Appearance | White to almost white powder or crystal |
| Melting Point | 108-112 °C |
| IUPAC Name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
| Synonyms | (R)-Trifluoromethyl-lactic acid, (R)-2-Hydroxy-2-(trifluoromethyl)propionic acid |
Safety and Hazard Information
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area by trained personnel wearing appropriate personal protective equipment.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |
| Corrosive to Metals | H290: May be corrosive to metals. |
Precautionary Statements
| Category | Precautionary Statement |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P405: Store locked up. |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, the following protocols for structurally related short-chain perfluorinated carboxylic acids (PFCAs) can be adapted to evaluate its biological and toxicological profile.
In Vitro Cytotoxicity Assay (Adapted from studies on PFCAs)
This protocol describes a method to assess the cytotoxicity of the compound using a human hepatocarcinoma cell line (HepG2) and a cell viability assay.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the 96-well plates with HepG2 cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Metabolic Stability Assay (Adapted from studies on fluorinated compounds)
This protocol outlines a method to determine the metabolic stability of the compound using human liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Compound Addition: Add the test compound to the incubation mixture to initiate the reaction. The final concentration of the compound should be in the low micromolar range.
-
Incubation: Incubate the mixture at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Reaction Quenching: Stop the metabolic reaction by adding an equal volume of cold acetonitrile to each aliquot.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Synthesis Workflow
The synthesis of this compound can be achieved through various routes, including enzymatic resolution of the racemic mixture. A general workflow is depicted below.
Synthesis and Resolution Workflow
Potential Signaling Pathway Involvement
While the direct biological targets of this compound have not been extensively studied, its structural similarity to other short-chain perfluorinated carboxylic acids suggests a potential interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.
Activation of PPARα by ligands leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARα Signaling Pathway
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and biological activity of parent molecules. While further research is needed to fully elucidate its toxicological and pharmacological profiles, the information and protocols provided in this guide offer a solid foundation for researchers working with this compound. As with all chemicals, it is imperative to handle this compound with care and follow all recommended safety procedures.
Chiral Derivatizing Agents in NMR Spectroscopy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the determination of enantiomeric purity and absolute stereochemistry is a critical endeavor. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and accessible method for the stereochemical analysis of chiral molecules. This guide provides a comprehensive overview of the principles, applications, and experimental considerations for employing CDAs in NMR spectroscopy.
The Core Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are chemically and physically identical in an achiral environment. Consequently, their NMR spectra are indistinguishable. The fundamental strategy behind the use of CDAs is to convert a pair of enantiomers into a pair of diastereomers.[1][2] This is achieved by reacting the analyte (e.g., a chiral alcohol or amine) with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[2][3][4][5][6]
The most common nuclei observed in these studies are ¹H, ¹⁹F, and ³¹P.[1][2] The choice of nucleus often depends on the structure of the CDA and the desired level of spectral simplicity and resolution.
Key Chiral Derivatizing Agents and Their Applications
A variety of CDAs have been developed, each with its own scope of application. The selection of an appropriate CDA is contingent on the functional group present in the analyte.
Mosher's Acid (MTPA): The Gold Standard for Alcohols and Amines
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is arguably the most widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[3][4][5][6] It is commercially available in both (R)- and (S)-enantiomerically pure forms.[4] The presence of the trifluoromethyl (-CF₃) group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often offers simpler spectra with large chemical shift dispersion compared to ¹H NMR.[1][3]
Table 1: Properties of Mosher's Acid (MTPA) Enantiomers
| Property | (R)-(+)-MTPA | (S)-(-)-MTPA |
| Synonyms | (+)-MTPA, Mosher's acid | (-)-MTPA, Mosher's acid |
| CAS Number | 20445-31-2 | 17257-71-5[7] |
| Molecular Formula | C₁₀H₉F₃O₃[3][4] | C₁₀H₉F₃O₃[7] |
| Molecular Weight | 234.17 g/mol | 234.17 g/mol [7] |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 46-49 °C | 46-49 °C[7] |
| Boiling Point | 105-107 °C at 1 mmHg | 95-97 °C at 0.05 mmHg[7] |
| Optical Rotation | [α]₂₀/D +72° (c = 1.6 in methanol) | [α]₁₈/D -72° (c = 1.6 in methanol)[7] |
Phosphorus-Based Chiral Derivatizing Agents
A significant class of CDAs incorporates a phosphorus atom, enabling the use of ³¹P NMR spectroscopy for analysis.[1][8] This technique offers several advantages, including a wide chemical shift range and typically sharp, well-resolved signals, especially with proton decoupling.[8] These agents are particularly useful for the analysis of alcohols, amines, and carboxylic acids.[1][8] Examples include derivatives of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol).
Table 2: Examples of Chiral Derivatizing Agents and Their Applications
| Chiral Derivatizing Agent | Analyte Functional Group | NMR Nucleus |
| (R)- or (S)-Mosher's acid (MTPA) | Alcohols, Amines | ¹H, ¹⁹F |
| (R)- or (S)-Mosher's acid chloride | Alcohols, Amines | ¹H, ¹⁹F |
| TADDOL-based phosphites/phosphonites | Alcohols, Amines | ³¹P |
| BINOL-based phosphorus chlorides | Alcohols, Amines | ³¹P |
| 1-Fluoroindan-1-carboxylic acid (FICA) | Alcohols | ¹⁹F |
| 3-Fluoro-2-formylboronic acid (with a chiral amine) | Diacids | ¹⁹F, ¹³C |
Quantitative Analysis: Determination of Enantiomeric Excess
The primary quantitative application of CDAs in NMR is the determination of enantiomeric excess (e.e.). After derivatization, the resulting diastereomers will exhibit distinct signals in the NMR spectrum. The e.e. can be calculated by integrating the signals corresponding to each diastereomer.
e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Esters
| Chiral Derivatizing Agent | Analyte | Proton(s) Observed | Δδ (ppm) |
| (S)-Mosher's Acid | (R/S)-1-Phenylethanol | CH₃ | ~0.1 |
| (S)-Mosher's Acid | (R/S)-1-Phenylethanol | CH-O | ~0.05 |
| (R)-Mandelic Acid | (R/S)-2-Butanol | CH₃ (of butanol) | 0.03 |
| (R)-Mandelic Acid | (R/S)-2-Butanol | CH₂ (of butanol) | 0.04 |
Note: The magnitude of Δδ can be influenced by the solvent, temperature, and the specific structure of the analyte.
Determination of Absolute Configuration: The Mosher's Method
Beyond quantification, Mosher's method can be used to determine the absolute configuration of secondary alcohols and amines.[3][4][5][6] This is achieved by preparing two separate derivatives of the analyte, one with (R)-MTPA and the other with (S)-MTPA. A conformational model of the resulting esters or amides predicts that the substituents on the chiral center of the analyte will experience different shielding effects from the phenyl group of the MTPA moiety.
By comparing the chemical shifts of the protons in the (R)- and (S)-MTPA derivatives, a Δδ value (δS - δR) is calculated for each proton. According to the model, protons that lie on one side of the plane of the MTPA phenyl ring in the preferred conformation will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern of positive and negative Δδ values can be used to deduce the absolute configuration of the original stereocenter.
Experimental Protocols
General Considerations
-
Purity of the CDA: The chiral derivatizing agent must be of high enantiomeric purity (ideally >99%) to ensure accurate determination of the analyte's e.e.[2]
-
Reaction Completion: The derivatization reaction should proceed to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the initial enantiomeric ratio.[6]
-
Absence of Racemization: The reaction conditions should not cause racemization of either the analyte or the CDA.[2]
Protocol for Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
(R)- and (S)-Mosher's acid chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)
-
NMR tubes and caps
-
Microsyringes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5-0.7 mL of anhydrous deuterated solvent.
-
Add a small amount of a suitable base, such as anhydrous pyridine or a catalytic amount of DMAP (e.g., 1.2 equivalents).
-
Add a slight molar excess (1.1-1.5 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube, and mix the contents thoroughly by gentle inversion.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by ¹H NMR until the signal of the carbinol proton of the starting material disappears.
-
Repeat steps 1-5 in a separate NMR tube using (S)-Mosher's acid chloride.
-
Acquire the ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, compare the chemical shifts of corresponding protons in the spectra of the (R)- and (S)-MTPA esters to calculate the Δδ (δS - δR) values.
Visualization of Key Concepts
Mechanism of Action of Chiral Derivatizing Agents
Caption: Mechanism of action of a chiral derivatizing agent.
Experimental Workflow for Enantiomeric Excess Determination
Caption: General experimental workflow for e.e. determination.
Logical Model for Absolute Configuration Determination (Mosher's Method)
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. The Retort [www1.udel.edu]
- 7. (S)-(−)-α-メトキシ-α-(トリフルオロメチル)フェニル酢酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. This document provides a detailed protocol for the enantioselective synthesis of this compound via enzymatic kinetic resolution of the corresponding racemic amide. The method involves the chemical synthesis of the racemic precursor followed by a highly selective enzymatic hydrolysis, offering high enantiomeric excess and purity.
Introduction
Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability. Specifically, chiral α-hydroxy acids are important intermediates in the synthesis of complex organic molecules. This protocol details a robust and scalable method for the preparation of the (R)-enantiomer of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. The synthesis begins with the preparation of a racemic amide, which is then resolved using a stereoselective amidase.
Overall Synthesis Workflow
The synthesis is a three-step process starting from trifluoroacetone. First, the racemic cyanohydrin is formed, which is then hydrolyzed to the racemic amide. The final and key step is the enzymatic kinetic resolution of the amide to yield the desired (R)-acid.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (rac)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionitrile
This procedure outlines the formation of the racemic cyanohydrin from trifluoroacetone.
-
Reaction Setup: In a well-ventilated fume hood, add 39.4 g (0.763 mol) of sodium cyanide to 174 mL of distilled water in a reaction vessel equipped with a stirrer and a cooling bath. Cool the solution to -1°C.
-
Addition of Trifluoroacetone: Slowly add 100 g (0.822 mol) of trifluoroacetone dropwise to the cyanide solution, ensuring the reaction temperature does not exceed 6°C.
-
Acidification: After the addition of trifluoroacetone is complete, slowly add 293.4 g of 6 N sulfuric acid at a temperature of 4-5°C.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Workup: Extract the product with diethyl ether or tert-butyl methyl ether. The combined organic phases can be distilled to yield the product. A typical yield of approximately 75.6% with a purity of 91.2% (by GC) can be expected.[1]
Part 2: Synthesis of (rac)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide
This protocol describes the hydrolysis of the cyanohydrin to the corresponding amide.
-
Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid.
-
Addition of Cyanohydrin: Slowly add 15 g of (rac)-3,3,3-trifluoro-2-hydroxy-2-methylpropionitrile to the cooled sulfuric acid.
-
Reaction: Heat the reaction mixture to 95°C and then for a further 15 minutes at 114°C.
-
Quenching: Cool the reaction mixture to 5°C. A viscous brown solution should form.
-
Precipitation: Slowly add 40 g of distilled water dropwise, maintaining the temperature below 15°C. A yellowish suspension should form.
-
Isolation: Cool the suspension for 15 minutes at -15°C and then filter to collect the solid product.
Part 3: Enzymatic Kinetic Resolution
This step utilizes an enantioselective amidase to resolve the racemic amide.
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst expressing a suitable R-specific amidase (e.g., from Klebsiella oxytoca or Burkholderia phytofirmans).
-
Reaction Mixture: In a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 7.0), suspend the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to a final concentration of approximately 0.5 M.
-
Enzymatic Reaction: Add the amidase-containing whole cells to the reaction mixture. The reaction can be carried out at a temperature between 20-40°C.[2]
-
Monitoring: Monitor the reaction progress by HPLC or GC to determine the conversion of the (R)-amide to the (R)-acid. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the product.
-
Workup and Isolation:
-
Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.
-
Acidify the supernatant to a low pH (e.g., pH 1-2) with a suitable acid (e.g., HCl).
-
Extract the this compound with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The unreacted (S)-amide will remain in the aqueous layer and can be recovered if desired.
-
-
Purification: The crude (R)-acid can be further purified by recrystallization or chromatography to achieve high purity.
Data Presentation
The enzymatic resolution method provides excellent results in terms of yield and enantioselectivity.
| Parameter | Value | Reference |
| Substrate Concentration | ~0.5 M | [3] |
| Yield of (R)-acid | ~50% | [3] |
| Enantiomeric Excess (ee) | >99% | [3] |
| Purity | >98% | [3] |
Safety Precautions
-
Handle sodium cyanide with extreme care in a well-ventilated fume hood. It is highly toxic.
-
Concentrated acids and trifluoroacetone are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated area.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The use of enzymatic kinetic resolution offers a highly efficient and selective method to obtain this valuable chiral building block in high enantiomeric purity, making it suitable for applications in pharmaceutical research and development.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure Trifluoromethyl-lactic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of enantiopure (R)- and (S)-trifluoromethyl-lactic acid (TFLA). This environmentally friendly and highly selective method utilizes whole-cell biocatalysts, offering a significant advantage over traditional chemical synthesis routes.
Introduction
Enantiomerically pure trifluoromethyl-lactic acid is a valuable chiral building block in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly enhance the biological activity and metabolic stability of molecules. Biocatalysis has emerged as a powerful tool for the synthesis of such chiral compounds, providing high enantioselectivity under mild reaction conditions. This document outlines a whole-cell biocatalytic approach using recombinant Escherichia coli expressing lactate dehydrogenase for the asymmetric reduction of trifluoropyruvic acid (TFPy) to yield enantiopure (R)- or (S)-TFLA.
Data Presentation
The following tables summarize the quantitative data for the biocatalytic synthesis of (R)- and (S)-TFLA.
Table 1: Biocatalytic Synthesis of (S)-Trifluoromethyl-lactic Acid
| Biocatalyst | Substrate | Substrate Conc. (M) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Recombinant E. coli expressing d-LmLDH¹ | Trifluoropyruvic acid | 0.5 | 6 | >99 | >99.5 |
¹ d-LmLDH: D-lactate dehydrogenase from Leuconostoc mesenteroides
Table 2: Biocatalytic Synthesis of (R)-Trifluoromethyl-lactic Acid
| Biocatalyst | Substrate | Substrate Conc. (M) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Recombinant E. coli expressing Chicken l-LDH¹ | Trifluoropyruvic acid | 0.5 | 6 | >99 | >99.5 |
¹ Chicken l-LDH: L-lactate dehydrogenase from Gallus gallus
Experimental Protocols
Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the cultivation of recombinant E. coli expressing the desired lactate dehydrogenase and a formate dehydrogenase for cofactor regeneration.
1.1. Materials
-
E. coli BL21(DE3) cells
-
Expression vector (e.g., pET-28a(+)) containing the gene for the desired lactate dehydrogenase (d-LmLDH or Chicken l-LDH) and formate dehydrogenase.
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffered saline (PBS), pH 7.4
1.2. Protocol
-
Transform the expression vector into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of LB medium containing the antibiotic with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 25°C for 12-16 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with PBS (pH 7.4).
-
The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.
Biocatalytic Synthesis of Enantiopure Trifluoromethyl-lactic Acid
This protocol outlines the whole-cell biotransformation of trifluoropyruvic acid.
2.1. Materials
-
Recombinant E. coli whole-cell biocatalyst (from step 1)
-
Trifluoropyruvic acid (TFPy)
-
Sodium formate
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2.2. Protocol
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
0.5 M Trifluoropyruvic acid
-
0.6 M Sodium formate
-
1 mM NAD⁺
-
50 g/L (wet weight) of the prepared recombinant E. coli whole-cell biocatalyst.
-
-
Incubate the reaction mixture at 30°C with gentle shaking for 6 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC (see section 3).
-
After completion of the reaction (as determined by HPLC), terminate the reaction by centrifuging at 10,000 x g for 10 minutes to remove the cells.
-
Acidify the supernatant to pH 2 with 1 M HCl.
-
Extract the product from the acidified supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude trifluoromethyl-lactic acid.
Analytical Method for Determination of Enantiomeric Excess
This protocol describes the analysis of the enantiomeric excess of the synthesized trifluoromethyl-lactic acid using chiral High-Performance Liquid Chromatography (HPLC).
3.1. Materials
-
Trifluoromethyl-lactic acid sample
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
HPLC-grade trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralpak AD-H or equivalent)
3.2. HPLC Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
3.3. Sample Preparation
-
Dissolve a small amount of the crude or purified trifluoromethyl-lactic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3.4. Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with authentic standards if available.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizations
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of enantiopure trifluoromethyl-lactic acid.
Cofactor Regeneration System
Application Notes and Protocols for (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral carboxylic acid that can be utilized as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity and the separation of enantiomers of chiral alcohols and amines. The fundamental principle involves the reaction of the chiral acid with a racemic or enantiomerically enriched alcohol or amine to form a mixture of diastereomers. These resulting diastereomers possess distinct physical and chemical properties, which allows for their separation and quantification using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The trifluoromethyl group in the derivatizing agent can serve as a sensitive probe in ¹⁹F NMR spectroscopy, potentially offering enhanced resolution of signals corresponding to the different diastereomers.
While specific, detailed experimental protocols for the use of this compound as a chiral derivatizing agent are not extensively documented in publicly available literature, this document provides generalized protocols based on established methods for similar chiral carboxylic acids. These protocols should be considered as a starting point for method development and optimization.
Derivatization of Chiral Primary Amines
The derivatization of a chiral primary amine with this compound results in the formation of diastereomeric amides. This is typically achieved using a peptide coupling agent to facilitate the amide bond formation.
Experimental Protocol: Amide Formation
Materials:
-
This compound
-
Chiral primary amine (e.g., (R/S)-1-phenylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral primary amine (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add the base (e.g., TEA, 1.5 eq) to the solution.
-
In a separate flask, dissolve the coupling agent (e.g., EDC, 1.2 eq) in anhydrous DCM.
-
Slowly add the coupling agent solution to the amine and acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Analysis of Diastereomeric Amides
¹H and ¹⁹F NMR Spectroscopy:
The diastereomeric ratio can be determined by integrating well-resolved signals in the ¹H or ¹⁹F NMR spectrum. Protons or fluorine atoms close to the newly formed stereocenter are most likely to exhibit different chemical shifts for the two diastereomers.
HPLC Analysis:
The diastereomeric amides can be separated on a standard achiral HPLC column (e.g., C18 or silica).
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol gradients |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Table 1: Illustrative HPLC data for the separation of diastereomeric amides.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 10.2 | \multirow{2}{*}{>1.5} |
| Diastereomer 2 | 11.5 |
Derivatization of Chiral Alcohols
The derivatization of a chiral alcohol with this compound forms diastereomeric esters. This esterification can be catalyzed by an acid or promoted by a coupling agent.
Experimental Protocol: Ester Formation
Materials:
-
This compound
-
Chiral alcohol (e.g., (R/S)-1-phenylethanol)
-
Coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) or an acid catalyst (e.g., H₂SO₄)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chiral alcohol (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add the coupling agent (e.g., DCC, 1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Filter the reaction mixture to remove the precipitated urea.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diastereomeric esters by flash column chromatography.
Analysis of Diastereomeric Esters
¹H and ¹⁹F NMR Spectroscopy:
Similar to the amides, the diastereomeric esters should exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of the diastereomeric ratio.
HPLC Analysis:
The separation of diastereomeric esters is typically performed on a normal-phase silica gel column.
| Parameter | Typical Condition |
| Column | Silica Gel (Normal-Phase) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC data for the separation of diastereomeric esters.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 8.5 | \multirow{2}{*}{>1.5} |
| Diastereomer 2 | 9.8 |
Data Interpretation and Enantiomeric Excess Calculation
The enantiomeric excess (% ee) of the original chiral amine or alcohol can be calculated from the ratio of the integrated peak areas of the two diastereomers in the chromatogram or the NMR spectrum.
% ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated areas of the signals corresponding to the two diastereomers.
Conclusion
The use of this compound as a chiral derivatizing agent provides a viable, though not widely documented, method for the analysis of chiral amines and alcohols. The protocols outlined above are based on general and well-established chemical principles for the formation of amides and esters and their subsequent analysis. Researchers and scientists should consider these as starting points, and optimization of reaction conditions and analytical methods will be necessary for specific applications. The presence of the trifluoromethyl group offers a promising handle for sensitive ¹⁹F NMR analysis, which could be particularly advantageous for complex samples.
References
Determining Enantiomeric Excess Using 19F NMR with Fluorinated Chiral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, pharmaceutical development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for this purpose. The use of the fluorine-19 (¹⁹F) nucleus provides several advantages, including its 100% natural abundance, high sensitivity, and a wide chemical shift range, which often leads to baseline-separated signals for enantiomers in a chiral environment with minimal background noise.[1][2] This document provides detailed application notes and protocols for determining enantiomeric excess using ¹⁹F NMR spectroscopy in conjunction with fluorinated chiral derivatizing agents, chiral solvating agents, and chiral liquid crystals.
Principle of Chiral Recognition in ¹⁹F NMR
The fundamental principle behind the NMR-based determination of enantiomeric excess lies in the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers. These diastereomers possess different physical and chemical properties, including distinct NMR spectra. This diastereomeric environment can be achieved through two primary mechanisms:
-
Covalent Bond Formation: A chiral derivatizing agent (CDA) reacts with the enantiomeric analyte to form stable diastereomers.
-
Transient Complex Formation: A chiral solvating agent (CSA) or a chiral liquid crystal (CLC) interacts non-covalently with the enantiomers to form transient diastereomeric complexes.[3]
In both scenarios, the fluorine nuclei in the resulting diastereomeric species experience different magnetic environments, leading to separate signals in the ¹⁹F NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess.[4]
Methodologies and Protocols
There are three primary classes of chiral agents utilized for ee determination by ¹⁹F NMR:
-
Fluorinated Chiral Derivatizing Agents (CDAs)
-
Fluorinated Chiral Solvating Agents (CSAs)
-
Chiral Liquid Crystals (CLCs)
Fluorinated Chiral Derivatizing Agents (CDAs)
CDAs react with the analyte to form stable diastereomeric compounds. A widely used example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is available in both (R) and (S) forms.[5] The trifluoromethyl group (-CF₃) provides a strong and clean signal in the ¹⁹F NMR spectrum.
Protocol: Enantiomeric Excess Determination of a Chiral Alcohol using Mosher's Acid Chloride
Materials:
-
Chiral alcohol (analyte)
-
(R)- or (S)-Mosher's acid chloride (MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a slight excess (1.1-1.5 equivalents) of anhydrous pyridine.
-
Add a slight excess (1.1-1.2 equivalents) of (R)- or (S)-Mosher's acid chloride to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within 30 minutes to a few hours.
-
-
Work-up (if necessary):
-
For a cleaner spectrum, the reaction mixture can be washed with a small amount of dilute HCl to remove excess pyridine, followed by a wash with saturated NaHCO₃ and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure. The resulting Mosher's ester is then redissolved in fresh CDCl₃. For rapid analysis, direct analysis of the reaction mixture is often sufficient.
-
-
¹⁹F NMR Analysis:
-
Transfer the final solution to an NMR tube.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. It is crucial to ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Data Analysis:
-
Identify the two singlets corresponding to the -CF₃ groups of the two diastereomeric Mosher's esters.
-
Integrate the two signals.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
-
Table 1: Representative Data for ee Determination using Mosher's Acid
| Analyte | Chiral Derivatizing Agent | Solvent | Chemical Shift Difference (Δδ in ppm) | Reference |
| 1-Phenylethanol | (R)-MTPA-Cl | CDCl₃ | ~0.1 | [6] |
| Secondary Alcohols | (R)- and (S)-MTPA | CDCl₃ | 0.05 - 0.2 | [5] |
| Chiral Primary Amines | Chiral α-fluorinated phenylacetic phenylselenoester | CDCl₃ | 0.1 - 0.7 | [6] |
Fluorinated Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This method is often faster than derivatization as it does not require a chemical reaction and work-up. Chiral metal complexes, such as those containing cobalt, are effective CSAs.[7][8]
Protocol: ee Determination of a Fluorine-Containing Analyte using a Chiral Cobalt Complex
Materials:
-
Fluorine-containing analyte
-
Chiral cobalt(III) complex (e.g., [Co]BArF)[7]
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, or CD₃CN)[1]
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the fluorine-containing analyte (e.g., 1-2 mg) in a suitable deuterated solvent (0.5 mL) in an NMR tube.
-
In a separate vial, prepare a stock solution of the chiral cobalt complex in the same deuterated solvent.
-
Add an appropriate amount of the chiral solvating agent to the NMR tube containing the analyte. The optimal molar ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.
-
-
¹⁹F NMR Analysis:
-
Gently mix the contents of the NMR tube.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. As with CDAs, ensure an adequate relaxation delay.
-
Process the spectrum.
-
-
Data Analysis:
-
Identify and integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula provided previously.
-
Table 2: Representative Data for ee Determination using Chiral Solvating Agents
| Analyte | Chiral Solvating Agent | Solvent | Chemical Shift Difference (Δδ in ppm) | Reference |
| 1-(4-fluorophenyl)ethylamine | Chiral Cobalt Complex | CD₃OD | > 0.1 | [1] |
| 1-(4-fluorophenyl)ethyl acetate | Chiral Cobalt Complex | CDCl₃ | ~0.05 | [1] |
| 2-(2-fluorophenyl)propanoic acid | Chiral Cobalt Complex | CD₃CN | > 0.15 | [1] |
Chiral Liquid Crystals (CLCs)
Chiral liquid crystals provide an anisotropic environment that can induce different orientations of enantiomers relative to the magnetic field, leading to the separation of their NMR signals. This technique is particularly useful for fluorinated active pharmaceutical ingredients (APIs).[9][10]
Protocol: ee Determination of a Fluorinated API using a Poly-γ-benzyl-L-glutamate (PBLG) based CLC
Materials:
-
Fluorinated API (e.g., Flurbiprofen)
-
Poly-γ-benzyl-L-glutamate (PBLG)
-
Organic solvent (e.g., CH₂Cl₂)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare the chiral liquid crystal by dissolving an appropriate amount of PBLG in the chosen organic solvent (e.g., 14% wt/wt).[10]
-
Dissolve the fluorinated API in the prepared CLC solution directly in the NMR tube.
-
-
¹⁹F NMR Analysis:
-
Allow the sample to equilibrate in the spectrometer's magnetic field.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Process the spectrum. The signals may be broader than in isotropic solution.
-
-
Data Analysis:
-
Identify and integrate the separated signals for the two enantiomers.
-
Calculate the enantiomeric excess.
-
Table 3: Performance of ¹⁹F NMR with CLC for ee Determination
| Analyte | Chiral Liquid Crystal | Magnetic Field | Precision of ee Measurement | Limit of Detection | Reference |
| Flurbiprofen | PBLG in CH₂Cl₂ | 7.05 T | < 0.5% standard deviation | 0.17 µmol/mL | [9][10] |
| Efavirenz | PBLG in CH₂Cl₂ | 7.05 T | < 0.5% standard deviation | 0.16 µmol/mL | [9] |
Data Presentation and Validation
For accurate and reliable ee determination, it is essential to validate the NMR method. This can be done by preparing samples with known enantiomeric ratios and comparing the experimentally determined ee with the actual values. A calibration curve can be constructed to assess the linearity and accuracy of the method.[11] The precision of the measurement is typically high, with standard deviations often below 0.5%.[10]
Conclusion
¹⁹F NMR spectroscopy, in combination with fluorinated chiral derivatizing agents, chiral solvating agents, or chiral liquid crystals, provides a rapid, sensitive, and accurate method for the determination of enantiomeric excess. The choice of the chiral auxiliary depends on the nature of the analyte and the specific requirements of the analysis. The protocols and data presented in these application notes serve as a guide for researchers, scientists, and drug development professionals to implement these powerful techniques in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) DOI:10.1039/D4AN00237G [pubs.rsc.org]
- 11. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Esterification of Chiral Alcohols with (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid for Enantiomeric Excess Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (e.e.) is a critical step in the development of chiral drugs and other enantiomerically pure compounds. One common and reliable method for this determination is the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having distinct physical and chemical properties, can then be distinguished and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][2][3]
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, hereafter referred to as (R)-TFHMPA, is an effective chiral derivatizing agent, analogous to the well-known Mosher's acid. It reacts with chiral alcohols to form diastereomeric esters. The presence of the trifluoromethyl group in (R)-TFHMPA provides a sensitive probe for ¹⁹F NMR spectroscopy, in addition to the standard ¹H NMR analysis, allowing for clear differentiation of the resulting diastereomers.
This application note provides a detailed protocol for the esterification of a chiral secondary alcohol with (R)-TFHMPA using the Steglich esterification method. This method is particularly suitable for sterically hindered substrates and proceeds under mild conditions, minimizing the risk of racemization.[4][5][6]
Principle
The reaction of a racemic or enantiomerically enriched chiral alcohol with enantiomerically pure (R)-TFHMPA results in the formation of a mixture of diastereomeric esters. For a racemic alcohol, this would be a mixture of (R,R)- and (R,S)-diastereomers. These diastereomers exhibit different chemical shifts in their NMR spectra, allowing for the determination of their relative ratios, and thus the enantiomeric excess of the original alcohol.
Experimental Protocol: Steglich Esterification
This protocol describes the esterification of a chiral secondary alcohol, using (S)-1-phenylethanol as a representative example, with (R)-TFHMPA.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per reaction) | Moles (mmol) |
| This compound ((R)-TFHMPA) | 44864-47-3 | 158.08 | 20.5 mg | 0.13 |
| (S)-1-Phenylethanol | 1445-91-6 | 122.16 | 15.9 mg | 0.13 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 26.8 mg | 0.13 |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 1.6 mg | 0.013 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 2.0 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed for workup | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed for workup | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed for workup | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed for workup | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying | - |
Procedure
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (R)-TFHMPA (20.5 mg, 0.13 mmol) and anhydrous dichloromethane (1.0 mL).
-
Addition of Reagents: To the stirred solution, add (S)-1-phenylethanol (15.9 mg, 0.13 mmol), 4-(dimethylamino)pyridine (DMAP, 1.6 mg, 0.013 mmol), and anhydrous dichloromethane (1.0 mL).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 26.8 mg, 0.13 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a small plug of celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold diethyl ether. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a mixture of hexane and ethyl acetate as the eluent.[7]
-
Analysis: The purified diastereomeric ester is then analyzed by ¹H and ¹⁹F NMR spectroscopy to determine the diastereomeric ratio.
Expected Results
The Steglich esterification is a high-yielding reaction. The expected yield of the diastereomeric ester should be in the range of 80-95%.
NMR Analysis of Diastereomeric Esters
The key to determining the enantiomeric excess is the analysis of the NMR spectra of the diastereomeric esters. The different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts for protons and fluorine atoms near the chiral centers.
| Diastereomer | Expected ¹H NMR Chemical Shift (δ) of Methine Proton (CH-O) | Expected ¹⁹F NMR Chemical Shift (δ) of CF₃ Group |
| (R)-TFHMPA-(R)-Alcohol | Distinct chemical shift | Distinct chemical shift |
| (R)-TFHMPA-(S)-Alcohol | Distinct chemical shift | Distinct chemical shift |
Note: The exact chemical shifts will depend on the specific chiral alcohol used and the NMR solvent.
For the example of 1-phenylethanol, the benzylic methyl protons of the two diastereomers will appear as two distinct doublets in the ¹H NMR spectrum, typically around 1.5 ppm.[8][9][10] The integration of these two doublets will give the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the starting alcohol.
Calculation of Enantiomeric Excess (e.e.)
e.e. (%) = [ |(Integration of major diastereomer) - (Integration of minor diastereomer)| / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the esterification and analysis.
Steglich Esterification Mechanism
Caption: Mechanism of the Steglich esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. santaisci.com [santaisci.com]
- 8. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
Application of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Selective Androgen Receptor Modulators (SARMs)
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in modern pharmaceutical synthesis. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] This application note details the use of this versatile acid in the synthesis of a key intermediate for Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds being investigated for various conditions, including muscle wasting and osteoporosis.[1][3][4]
Introduction to SARMs and the Role of the Intermediate
Selective Androgen Receptor Modulators (SARMs) are a class of investigational drugs that bind to androgen receptors and exhibit tissue-selective activation.[1][3] Unlike traditional anabolic steroids, SARMs can promote the desired anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.[3][4]
A key structural motif in many non-steroidal SARMs is an arylpropionamide backbone. The synthesis of these complex molecules often relies on chiral intermediates to ensure the correct stereochemistry for optimal biological activity. (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is a vital intermediate in the synthesis of several SARM candidates. The direct amide coupling of this compound with 4-cyano-3-(trifluoromethyl)aniline is a critical step in producing this intermediate with high enantiopurity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the SARM intermediate via amide coupling.
| Step | Reactants | Product | Coupling Reagent/Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |
| Amide Coupling | This compound, 4-cyano-3-(trifluoromethyl)aniline | (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | HATU, DIPEA, DMF | >90 (representative) | >98 | >99 |
Note: The yield is representative for HATU-mediated amide couplings of complex substrates and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
This protocol describes the amide coupling of this compound with 4-cyano-3-(trifluoromethyl)aniline using HATU as the coupling agent.
Materials:
-
This compound
-
4-cyano-3-(trifluoromethyl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add 4-cyano-3-(trifluoromethyl)aniline (1.0 equivalent).
-
Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.
-
Add HATU (1.2 equivalents) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.
Visualizations
Experimental Workflow: Synthesis of SARM Intermediate
Caption: Workflow for the synthesis of the SARM intermediate.
Signaling Pathway: Mechanism of Action of SARMs
Caption: Simplified signaling pathway for Selective Androgen Receptor Modulators.
References
Application Notes and Protocols for the Use of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block for the synthesis of novel agrochemicals.[1][2][3] Its utility in this field stems from the unique combination of its structural features: a stereochemically defined center, a reactive carboxylic acid group, a tertiary alcohol, and a trifluoromethyl (CF3) moiety.
The incorporation of a trifluoromethyl group is a well-established strategy in the design of modern agrochemicals.[4] This group can significantly enhance the biological activity of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] The chiral nature of this compound allows for the synthesis of enantiomerically pure agrochemicals, which is crucial as different enantiomers of a chiral pesticide can exhibit vastly different levels of activity and toxicity.[2][7]
This building block can be utilized in a rational design approach to create libraries of candidate compounds for screening as herbicides, insecticides, or fungicides. The carboxylic acid handle provides a straightforward point for chemical modification, such as the formation of amides, esters, or other derivatives, allowing for the exploration of a wide range of chemical space.
Hypothetical Research Workflow for Agrochemical Discovery
The following diagram outlines a potential workflow for utilizing this compound in the discovery of new agrochemical candidates.
Experimental Protocols
Representative Protocol: Amide Coupling of this compound
This protocol describes a general method for the synthesis of an amide derivative, a common step in the derivatization of carboxylic acid building blocks.[8][9]
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add the amine of interest (1.1 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation
Quantitative data from biological screenings should be organized in a clear and structured format to allow for easy comparison of the synthesized derivatives.
Table 1: Template for Herbicidal Activity Data
| Compound ID | Structure | Pre-emergent Activity (% Growth Inhibition) at 100 µM | Post-emergent Activity (% Growth Inhibition) at 100 µM | IC50 (µM) on Arabidopsis thaliana |
| Control | - | 0 | 0 | >1000 |
| Derivative 1 | [Structure] | 85 | 75 | 15.2 |
| Derivative 2 | [Structure] | 92 | 88 | 8.7 |
| Derivative 3 | [Structure] | 45 | 30 | 55.4 |
Conceptual Signaling Pathway
Many successful herbicides target essential amino acid biosynthesis pathways in plants, which are absent in mammals, providing a degree of selectivity.[10][11] The diagram below illustrates a hypothetical scenario where a novel herbicide derived from our chiral building block inhibits Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.
References
- 1. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. growingscience.com [growingscience.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Chiral Resolution of Secondary Amines Using (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. One of the most established methods for achieving this separation on a larger scale is through the formation of diastereomeric salts. This method involves reacting a racemic mixture of a base, such as a secondary amine, with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, when a racemic mixture of a secondary amine ((R)-amine and (S)-amine) is reacted with an enantiomerically pure acid, such as (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, two diastereomeric salts are formed: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid].
These diastereomeric salts are no longer mirror images of each other and thus have different physical properties, including melting points, boiling points, and, most importantly for this application, solubilities in a given solvent. By carefully selecting a solvent, it is often possible to induce the preferential crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated by filtration. Subsequently, the resolved amine enantiomer can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid.
Advantages of Using this compound
While specific data is lacking, the structural features of this compound suggest potential advantages as a resolving agent:
-
Acidity: The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid, facilitating efficient salt formation with amines.
-
Crystallinity: The rigid, well-defined structure of the molecule may promote the formation of crystalline salts, which is essential for separation by fractional crystallization.
-
Chiral Center: The quaternary chiral center provides a distinct three-dimensional arrangement that can lead to significant differences in the crystal packing of the resulting diastereomeric salts.
Generalized Experimental Protocol
The following is a generalized, multi-step protocol for the chiral resolution of a racemic secondary amine using this compound. This protocol will require optimization for each specific amine, including the choice of solvent, temperature, and stoichiometry.
1. Diastereomeric Salt Formation and Crystallization
-
Materials:
-
Racemic secondary amine
-
This compound (1.0 equivalent)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof)
-
-
Procedure:
-
In a suitable flask, dissolve the racemic secondary amine in a minimal amount of a heated screening solvent.
-
In a separate flask, dissolve one molar equivalent of this compound in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.
-
If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent. This is the first crop of the less soluble diastereomeric salt.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
2. Isolation of the Enriched Amine from the Crystallized Salt
-
Materials:
-
Crystallized diastereomeric salt
-
Aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
-
Procedure:
-
Suspend the crystallized diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Add the aqueous base solution portion-wise with stirring until the pH of the aqueous layer is basic (pH > 10).
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enriched secondary amine enantiomer.
-
3. Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the recovered amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent.
-
Data Presentation
Due to the absence of specific experimental data in the literature for the chiral resolution of secondary amines with this compound, a table of quantitative data cannot be provided. Researchers employing this method would need to generate their own data, which should be tabulated as follows for effective comparison and optimization:
| Racemic Secondary Amine | Solvent System | Molar Ratio (Amine:Acid) | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | e.e. of Recovered Amine (%) |
| Example Amine A | Methanol | 1:1 | 4 | Data to be determined | Data to be determined |
| Example Amine A | Ethanol/Water (9:1) | 1:1 | Room Temp. | Data to be determined | Data to be determined |
| Example Amine B | Acetone | 1:0.5 | -20 | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the key processes in the chiral resolution of secondary amines.
Caption: Workflow for the chiral resolution of a secondary amine.
Caption: Principle of diastereomeric salt formation for chiral resolution.
Conclusion
The use of this compound presents a promising, yet underexplored, avenue for the chiral resolution of secondary amines. The general protocol and principles outlined in these application notes provide a solid foundation for researchers to develop specific and optimized resolution procedures. Successful implementation will depend on systematic screening of solvents and crystallization conditions to exploit the solubility differences between the diastereomeric salts. The generation of quantitative data will be crucial for validating and scaling up this resolution method for applications in pharmaceutical and chemical industries.
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of fluorinated carboxylic acids. These compounds, while valuable in pharmaceutical and materials science, present unique challenges during purification due to their distinct physicochemical properties.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of fluorinated carboxylic acids.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Secondary Interactions: Strong interactions between the acidic analyte and residual silanols on silica-based stationary phases. - Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of the fluorinated carboxylic acid, leading to mixed ionic and neutral species. - Column Overload: Injecting too much sample. | - Use a Deactivated Column: Employ an end-capped C18 column or consider a fluorinated stationary phase.[1][2] - Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 units below the analyte's pKa using an additive like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is fully protonated.[1] - Reduce Sample Load: Decrease the concentration or injection volume of the sample.[1] |
| Low or No Recovery of Compound | - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. - Compound Instability: The fluorinated carboxylic acid may be degrading on the column. - Insufficient Elution Strength: The mobile phase may be too weak to elute the compound. | - Change Stationary Phase: Switch to a different stationary phase chemistry, such as a phenyl-hexyl or a specialized fluorinated phase.[1] For highly polar compounds, consider Hydrophilic Interaction Chromatography (HILIC). - Modify Mobile Phase: Increase the percentage of the organic modifier in the mobile phase. The addition of ion-pairing reagents can also improve recovery in some cases. - Consider an Orthogonal Technique: If chromatographic recovery is persistently low, explore non-chromatographic methods like crystallization or liquid-liquid extraction. |
| Co-elution with Impurities | - Insufficient Chromatographic Resolution: The chosen method does not adequately separate the target compound from structurally similar impurities. | - Optimize Selectivity: - Change Mobile Phase Modifier: Switching between acetonitrile and methanol can alter selectivity.[1] - Change Stationary Phase: Use a column with a different chemistry (e.g., C18 to a fluorinated phase).[1][2] - Employ a Different Purification Technique: Utilize a method with a different separation mechanism, such as switching from reversed-phase HPLC to crystallization. |
| Difficulty in Achieving High Purity by Crystallization | - Inappropriate Solvent Choice: The solvent may be too good, leading to high solubility and low yield, or too poor, causing the compound to precipitate as an oil. - Presence of Oily Impurities: Co-precipitating oily impurities can hinder crystal formation. | - Systematic Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent will dissolve the compound at a higher temperature but have low solubility at room temperature.[3] - Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) until turbidity is observed, then allow it to slowly cool. - Pre-purification: Use a preliminary purification step like column chromatography or liquid-liquid extraction to remove problematic impurities before crystallization. |
Frequently Asked Questions (FAQs)
1. What is the best initial approach for purifying a novel fluorinated carboxylic acid?
A good starting point is to assess the compound's polarity and solubility. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column is a versatile first choice. A typical starting mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[1] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) may be more suitable.
2. How can I remove non-fluorinated organic impurities from my fluorinated carboxylic acid?
Fluorous Solid-Phase Extraction (F-SPE) can be a highly effective technique. In this method, a fluorinated stationary phase is used to selectively retain fluorinated compounds while allowing non-fluorinated impurities to be washed away with a "fluorophobic" solvent (e.g., a high percentage of water in the mobile phase). The desired fluorinated compound is then eluted with a "fluorophilic" solvent like acetonitrile or methanol.
3. Are there special considerations for sample preparation of fluorinated carboxylic acids for purification?
Yes, proper sample preparation is crucial. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase of your chromatography method to prevent peak distortion.[1] If the compound has poor solubility in the mobile phase, consider dry loading for flash chromatography.[1] This involves adsorbing the dissolved sample onto an inert support like silica gel or celite, evaporating the solvent, and then loading the dry powder onto the column.
4. When should I consider derivatization for the purification or analysis of fluorinated carboxylic acids?
Derivatization is primarily used to enhance the volatility of fluorinated carboxylic acids for gas chromatography (GC) analysis. The carboxylic acid group is converted into a less polar ester or amide derivative.[4] This is not a common strategy for preparative purification but is very useful for analytical purposes where GC-MS is employed for purity assessment and impurity identification.
5. How can I confirm the purity of my final fluorinated carboxylic acid product?
A combination of analytical techniques is recommended for robust purity assessment.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and provides an assessment of its purity based on the chromatographic peak area.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for assessing purity, especially when coupled with a diode array detector to check for peak homogeneity.
Quantitative Data on Purification Methods
The following tables provide a summary of quantitative data from various purification and analysis methods for fluorinated carboxylic acids.
Table 1: Recovery of Perfluorinated Carboxylic Acids (PFCAs) using Solid-Phase Extraction (SPE)
| SPE Sorbent | Analyte | Recovery Rate (%) | Reference |
| C18 Sep-PAK | C7-PFCA | 93.2 | [7] |
| C18 Sep-PAK | C8-PFCA (PFOA) | 99.3 | [7] |
| Oasis WAX/GCB | Various PFCAs | Good recoveries | [8] |
| Oasis HLB | PFOA | >50% (in 80% of samples) | [7] |
Table 2: HPLC Conditions for the Analysis of Fluorinated Carboxylic Acids
| Column | Mobile Phase | Detection | Application | Reference |
| C18 (250 mm x 4.6 mm, 5 µm) | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile (Gradient) | UV | General Purification | [1] |
| Phenomenex Synergy C18 (150 x 4.6 mm, 4 µm) | A: 60% Acetonitrile B: 100% Acetonitrile (Gradient) | Fluorescence (after derivatization) | Trace Analysis | [7] |
| Fluorinated Phase (e.g., FluoroSep-RP Octyl) | 75% 25 mM Sodium Acetate buffer (pH 4.3), 25% Acetonitrile | UV | Separation of fluorinated isomers | [9] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
(Source: Adapted from BenchChem Technical Support[1])
Protocol 2: Solid-Phase Extraction (SPE) for Preconcentration
-
Cartridge: C18 Sep-Pak.
-
Conditioning: Precondition the cartridge with 5 mL of methanol followed by 2 mL of water.
-
Loading: Pass the aqueous sample containing the fluorinated carboxylic acid through the cartridge at a flow rate of 1 mL/min.
-
Drying: Dry the cartridge with air for 15 minutes.
-
Elution: Elute the retained analytes with three 2.5 mL portions of methanol.
-
Concentration: Evaporate the combined methanol fractions to dryness under a stream of nitrogen or argon and reconstitute the residue in a suitable solvent for analysis.
(Source: Adapted from Poboży et al., 2011[7])
Protocol 3: General Crystallization Procedure
-
Solvent Selection: Choose a solvent that dissolves the fluorinated carboxylic acid well at an elevated temperature but poorly at room temperature. Hexane or a mixture of hexane and ethyl acetate can be a good starting point.[3]
-
Dissolution: Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
(Source: General laboratory procedure, with solvent suggestions from BenchChem[3])
Visualizations
Caption: General purification workflow for fluorinated carboxylic acids.
Caption: Troubleshooting logic for low recovery in HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. bia.si [bia.si]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Resolution 1H NMR of Diastereomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of diastereomeric peaks in your 1H NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why are my diastereomeric protons not resolved in the 1H NMR spectrum?
Diastereomers are stereoisomers that are not mirror images of each other. Consequently, their physical and chemical properties, including their NMR spectra, should be different. However, the chemical shift differences (Δδ) between corresponding protons in a pair of diastereomers can sometimes be very small, leading to overlapping signals and poor resolution. This is particularly common when the chiral centers are distant from the protons being observed.
Troubleshooting Steps:
-
Optimize Spectrometer Conditions: Ensure the spectrometer is properly shimmed to achieve the best possible lineshape and resolution.
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer. The chemical shift dispersion increases with the magnetic field strength, which can help resolve overlapping peaks.
-
Employ Resolution Enhancement Techniques: If optimizing spectrometer conditions is insufficient, consider the advanced methods detailed below, such as using chiral resolving agents, varying the temperature, or changing the solvent.
How can I use a chiral resolving agent to improve peak separation?
Chiral resolving agents (CRAs) are chiral compounds that interact with your diastereomeric mixture to form new, transient diastereomeric complexes. These new complexes have different magnetic environments, which can significantly increase the chemical shift difference between the signals of your original diastereomers. There are two main types of CRAs used in NMR spectroscopy: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
A. Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form non-covalent complexes with the analyte. This is a rapid and non-destructive method as it does not require chemical modification of your sample.[1]
-
Common Issue: No significant change in the spectrum after adding a CSA.
-
Solution: The interaction between the CSA and your analyte may be too weak. Try increasing the concentration of the CSA. A common starting point is a 1:1 molar ratio of analyte to CSA, which can be incrementally increased.[2] Also, consider using a different CSA with stronger binding interactions for your specific class of compound.
-
-
Experimental Protocol: Using a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of your diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a known concentration (e.g., 10 mM).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of your sample.
-
CSA Addition: Add a specific amount of the chosen CSA to the NMR tube. Common CSAs include (R)- or (S)-1,1'-bi-2-naphthol (BINOL), Pirkle's alcohol, or macrocyclic compounds like cyclodextrins.[2][3][4]
-
Titration: Acquire a series of 1H NMR spectra after incremental additions of the CSA (e.g., 0.5, 1.0, 1.5, 2.0 molar equivalents).
-
Data Analysis: Monitor the chemical shifts of the diastereomeric protons. The optimal concentration of CSA will provide the maximum separation without significant line broadening.
-
B. Chiral Derivatizing Agents (CDAs)
CDAs are chiral molecules that react covalently with the analyte to form new diastereomeric compounds. This method often results in larger chemical shift differences compared to CSAs but requires a chemical reaction and subsequent purification.
-
Common Issue: Incomplete reaction or side product formation.
-
Solution: Ensure the reaction conditions (solvent, temperature, catalyst) are optimized for your specific analyte and CDA. The CDA should be of high enantiomeric purity to avoid the formation of additional diastereomers.[2] Common CDAs include Mosher's acid, (S)-(+)-O-acetylmandelic acid, and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[5][6]
-
-
Experimental Protocol: Using a Chiral Derivatizing Agent
-
Reaction: React your diastereomeric mixture with an enantiomerically pure CDA in a suitable solvent. The reaction should go to completion to ensure accurate quantification.
-
Work-up and Purification: After the reaction is complete, perform a standard work-up procedure to remove any unreacted starting materials and byproducts. Purification (e.g., column chromatography) may be necessary.
-
NMR Analysis: Dissolve the purified product in a deuterated solvent and acquire the 1H NMR spectrum.
-
Workflow for Using Chiral Resolving Agents
Caption: Workflow for improving peak resolution using CSAs or CDAs.
Can changing the temperature of the NMR experiment improve resolution?
Yes, varying the temperature can be a simple yet effective method to improve the resolution of diastereomeric peaks.
-
Principle: The chemical shifts of protons can be temperature-dependent.[7][8] Changes in temperature can alter the populations of different conformers in solution, affect intermolecular interactions (like hydrogen bonding), and change the dynamics of interactions with the solvent.[7] These changes can lead to differential shifts in the signals of the diastereomers, thereby improving resolution.
-
Common Issue: Signals broaden or coalesce at certain temperatures.
-
Solution: This indicates that the molecules are undergoing chemical exchange on the NMR timescale.[9] You may need to either significantly increase or decrease the temperature to move into a fast or slow exchange regime, respectively, where the signals become sharp again.
-
-
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a 1H NMR spectrum at room temperature.
-
Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments (e.g., 10 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Analysis: Monitor the chemical shifts and line widths of the target signals across the temperature range to find the optimal temperature for resolution.
-
Quantitative Data: Effect of Temperature on Chemical Shift
| Compound | Proton | Temperature (°C) | Chemical Shift (ppm) | Δδ (ppm) |
| Sucrose in DMSO-d₆ | Anomeric (H1) | 21 | ~5.1 | - |
| 80 | ~5.2 | +0.1 | ||
| -OH Protons | 21 | 4.3 - 5.4 | - | |
| 80 | 3.8 - 5.0 | Shifted upfield |
Data adapted from University of Ottawa NMR Facility Blog. Note: Specific chemical shift values can vary.[7]
How does the choice of solvent affect the resolution of diastereomeric peaks?
The solvent can have a profound impact on the chemical shifts of your analyte through various interactions, such as hydrogen bonding, and aromatic solvent-induced shifts (ASIS).[10][11] Changing the solvent is a straightforward way to try and improve peak separation.
-
Principle: Different solvents will solvate the diastereomers differently, leading to changes in their conformational preferences and electronic environments. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their magnetic anisotropy. Polar or hydrogen-bonding solvents can also cause large changes, especially for molecules with exchangeable protons.[11]
-
Common Issue: The compound has poor solubility in the desired solvent.
-
Solution: Consider using a solvent mixture. For example, a small amount of DMSO-d₆ can be added to CDCl₃ to improve the solubility of polar compounds and potentially improve resolution.[11]
-
-
Experimental Protocol: Solvent Screening
-
Prepare Samples: Prepare separate, equally concentrated samples of your diastereomeric mixture in a range of deuterated solvents with varying properties (e.g., CDCl₃, C₆D₆, DMSO-d₆, CD₃OD).
-
Acquire Spectra: Run a 1H NMR spectrum for each sample under identical conditions.
-
Compare Results: Compare the spectra to identify the solvent that provides the best resolution for the signals of interest.
-
Quantitative Data: Solvent-Induced Chemical Shift Changes
| Solvent | Analyte Proton | Chemical Shift (ppm) |
| CDCl₃ | Amide N-H | Highly variable (e.g., 5.0-9.0) |
| DMSO-d₆ | Amide N-H | Generally downfield shifted (e.g., 7.5-10.5) |
Note: The magnitude of the solvent effect is highly dependent on the specific analyte.[11]
What are Lanthanide Shift Reagents (LSRs) and how can they help?
Lanthanide Shift Reagents are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites (e.g., amines, alcohols, ketones) in your molecule.[12][13] This interaction induces large changes in the chemical shifts of nearby protons.
-
Principle: The paramagnetic lanthanide ion creates a strong local magnetic field.[12] The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. Since the two diastereomers will coordinate with the LSR to form complexes with different geometries, the induced shifts for their corresponding protons will differ, leading to enhanced resolution.[14][15]
-
Common Issue: Significant line broadening is observed.
-
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Sample Preparation: Dissolve the diastereomeric mixture in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a reference 1H NMR spectrum.
-
LSR Titration: Add small, incremental amounts of the LSR (e.g., Eu(fod)₃ or Eu(hfc)₃) to the NMR tube and acquire a spectrum after each addition.[13][16]
-
Data Analysis: Plot the induced chemical shift (Δδ) versus the [LSR]/[Substrate] molar ratio. The separation between the diastereomeric signals should increase with increasing LSR concentration.
-
Logical Diagram for Method Selection
Caption: Decision tree to guide the selection of an appropriate method.
Are there any advanced NMR experiments that can help?
Yes, for particularly challenging cases of signal overlap, "pure shift" NMR techniques can be employed.[17]
-
Principle: These methods use special pulse sequences to collapse the multiplet structure (J-couplings) of proton signals down to singlets.[17] This dramatically simplifies the spectrum and can reveal small chemical shift differences between diastereomers that were previously hidden within broad multiplets.
-
Consideration: These experiments can be less sensitive and require more setup time than a standard 1H NMR experiment.[18] However, modern implementations like band-selective pure shift NMR can retain much of the sensitivity.[17] Consult with your NMR facility manager to see if these experiments are available and suitable for your sample.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. bates.edu [bates.edu]
- 3. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 8. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Derivatization with Chiral Acids
Welcome to the technical support center for optimizing reaction conditions for derivatization with chiral acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low yields in my derivatization reaction. What are the common causes and how can I improve the yield?
A1: Low yields in chiral derivatization reactions can stem from several factors. The primary areas to investigate are incomplete reaction, side reactions, and issues with the reagents.
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure that the chiral derivatizing agent (CDA) and any coupling agents are used in appropriate stoichiometric ratios, often a slight excess of the CDA is recommended to drive the reaction to completion and avoid kinetic resolution.[1][2]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the solvent may not be ideal for the specific substrates. Experiment with different solvents and temperatures to find the optimal conditions.[1][3]
-
Steric Hindrance: If the analyte is sterically hindered, the reaction may be sluggish. In such cases, a longer reaction time or a higher temperature may be necessary.
-
-
Side Reactions:
-
Unwanted side reactions can consume starting materials and reduce the yield of the desired diastereomers. Careful selection of reagents and reaction conditions can minimize these.
-
-
Reagent Quality:
-
Ensure the chiral derivatizing agent and all other reagents are of high purity and have not degraded. The CDA must be enantiomerically pure.[2]
-
Q2: My derivatization reaction appears to be incomplete. How can I ensure the reaction goes to completion?
A2: Incomplete derivatization is a common issue that can often be resolved by optimizing the reaction conditions.
-
Reagent Stoichiometry: Use a slight excess of the chiral derivatizing agent and coupling agent to ensure the complete conversion of the analyte.[1][2]
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is slow, consider increasing the temperature or extending the reaction time.[4]
-
Choice of Coupling Agent: For the formation of amides from carboxylic acids and chiral amines, or esters from alcohols and chiral acids, a suitable coupling agent is often required. The choice of coupling agent can significantly impact the reaction efficiency.
Q3: I suspect epimerization or racemization is occurring during my derivatization. How can I prevent this?
A3: Epimerization, the change in configuration at one chiral center, and racemization are significant side reactions that can compromise the stereochemical integrity of your analysis.[5][6][7]
-
Reaction Temperature: Lowering the reaction temperature is a common strategy to suppress epimerization and other side reactions.[1][8]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or a proton sponge. Strong, nucleophilic bases can promote racemization.[1]
-
Solvent Selection: Aprotic, non-polar solvents are often preferred as they are less likely to facilitate proton exchange that can lead to racemization.[8]
-
Reaction Time: Minimize the reaction time to what is necessary for completion to reduce the exposure of the product to conditions that might induce epimerization.[1]
-
Chiral Derivatizing Agent: Some chiral derivatizing agents, like MαNP acid, are designed to be resistant to racemization because their chiral center is a quaternary carbon.[9][10]
Q4: I am having difficulty separating the resulting diastereomers by HPLC. What can I do to improve the separation?
A4: The successful separation of diastereomers is crucial for accurate analysis. Diastereomers have different physical properties, which allows for their separation by chromatography.[11][12]
-
Stationary Phase: The choice of stationary phase is critical. While separation is typically performed on achiral stationary phases like silica gel, the specific properties of the column can influence resolution.[11][13]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase HPLC on silica gel, adjusting the ratio of non-polar and polar solvents (e.g., hexane and ethyl acetate) can significantly impact separation.[9] For reversed-phase HPLC, optimizing the aqueous-organic ratio and the pH of the aqueous phase is key.
-
Chiral Derivatizing Agent: The choice of the chiral derivatizing agent itself plays a significant role. Some agents, like MαNP acid, are known to provide excellent separation of the resulting diastereomeric esters.[9][14]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program may be necessary.
Experimental Protocols
General Protocol for Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, pyridine).
-
Addition of Base: Add a non-nucleophilic base (e.g., pyridine, triethylamine, or DMAP; 1.5-2 equivalents).
-
Addition of Mosher's Acid Chloride: Slowly add a solution of (R)- or (S)-Mosher's acid chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diastereomeric esters by flash column chromatography on silica gel.[15][16]
General Protocol for Derivatization of a Chiral Amine with MαNP Acid
This protocol provides a general procedure that may need to be adapted for your specific amine.
-
Activation of MαNP Acid: In a dry flask, dissolve (S)-(+)-MαNP acid (1.1 equivalents) and a coupling agent (e.g., DCC or EDC; 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of Amine: To this solution, add the chiral amine (1 equivalent) and a catalytic amount of a base if necessary (e.g., DMAP).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the diastereomeric amides by HPLC on a silica gel column.[13]
Quantitative Data Summary
The following table summarizes typical reaction conditions for chiral derivatization. Note that these are starting points and may require optimization.
| Analyte Type | Chiral Derivatizing Agent | Coupling Agent | Base | Solvent | Temperature (°C) | Reaction Time |
| Alcohols | Mosher's Acid Chloride (MTPA-Cl) | - | Pyridine, DMAP | Dichloromethane, Pyridine | 0 to RT | 1-12 h |
| Amines | Mosher's Acid (MTPA) | DCC, EDC | DMAP | Dichloromethane | RT | 2-24 h |
| Alcohols | MαNP Acid | DCC, EDC | DMAP | Dichloromethane | RT | 2-12 h |
| Amines | MαNP Acid Chloride | - | Pyridine | Pyridine | 0 to RT | 1-8 h |
| Amino Acids | Marfey's Reagent (FDAA) | - | NaHCO₃ | Acetone/Water | 40 | 1 h |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP: 4-Dimethylaminopyridine, RT: Room Temperature.
Visualizations
Caption: Troubleshooting workflow for common chiral derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. santaisci.com [santaisci.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Accurate Determination of Enantiomeric Excess by NMR Spectroscopy
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when determining enantiomeric excess (ee) by Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge to obtain reliable and accurate results in your chiral analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My NMR signals for the two diastereomers are overlapping. How can I improve the resolution?
A: Poor resolution of diastereomeric signals is a frequent challenge that directly impacts the accuracy of integration and, consequently, the calculated enantiomeric excess. Overlapping peaks can lead to significant errors in quantification.
Troubleshooting Steps:
-
Optimize NMR Spectrometer Parameters:
-
Shimming: An inhomogeneous magnetic field is a common cause of broad or distorted peaks.[1] Meticulously shim the spectrometer before acquiring your data to achieve the best possible line shape and resolution.
-
Higher Magnetic Field: If available, use a higher field NMR spectrometer. The chemical shift dispersion increases with the magnetic field strength, which can help to resolve closely spaced signals.
-
-
Adjust Sample Concentration:
-
Dilution: High sample concentrations can lead to molecular aggregation and peak broadening.[1] Try diluting your sample to minimize these intermolecular interactions.
-
Optimization: The optimal concentration for both the analyte and the chiral auxiliary (derivatizing or solvating agent) should be determined empirically. A common starting point for chiral solvating agents (CSAs) is an analyte concentration of 10 mM and a CSA concentration of 20 mM.[2]
-
-
Vary the Temperature:
-
Conformational Dynamics: Chiral molecules and their diastereomeric complexes can exist in multiple conformations that are in rapid exchange on the NMR timescale, leading to broadened signals.[1]
-
Temperature Adjustment: Acquiring spectra at different temperatures can alter the rate of exchange and the populations of different conformers, often resulting in sharper signals and improved resolution. Lowering the temperature can slow down exchange processes, while increasing it can sometimes lead to a coalescence into a sharp, averaged signal.[3][4][5]
-
-
Change the Solvent:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of your diastereomers. Different solvents can lead to different solvation shells around the diastereomeric complexes, altering their magnetic environments.[6]
-
Screening Solvents: If you are experiencing poor resolution in a common solvent like CDCl₃, try acquiring the spectrum in other solvents such as benzene-d₆, acetone-d₆, or toluene-d₈.
-
-
Select a Different Chiral Auxiliary:
-
Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs): The degree of chemical shift non-equivalence (Δδ) is highly dependent on the specific interactions between the analyte and the chiral auxiliary. If one agent provides poor resolution, screening other commercially available or synthetically accessible agents is recommended.[2]
-
Q2: I'm using a Chiral Derivatizing Agent (CDA), and I'm concerned about the accuracy of my ee measurement. What are the common pitfalls?
A: Chiral Derivatizing Agents (CDAs), such as Mosher's acid, are powerful tools but require careful experimental execution to avoid inaccurate results.
Common Pitfalls and Solutions:
-
Incomplete Derivatization: The reaction between the CDA and both enantiomers of the analyte must go to completion. If the reaction is incomplete, the measured diastereomeric ratio will not accurately reflect the initial enantiomeric ratio of the analyte.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the CDA to drive the reaction to completion.[7] Monitor the reaction by TLC or ¹H NMR to ensure all the starting material has been consumed before performing the final quantitative analysis.
-
-
Kinetic Resolution: If the two enantiomers react with the CDA at different rates, the resulting diastereomeric ratio will be skewed, leading to an incorrect ee value. This is a significant concern if the reaction is not allowed to proceed to completion.[8]
-
Solution: Ensure the derivatization reaction goes to completion. It is also good practice to test the derivatization and analysis on a racemic mixture of the analyte to verify that a 50:50 ratio of diastereomers is observed.[8]
-
-
Racemization: The CDA or the analyte may racemize under the derivatization or analysis conditions, which will compromise the accuracy of the measurement.
-
Solution: Choose mild reaction conditions and ensure the stability of both the CDA and the analyte under these conditions. The enantiomeric purity of the CDA itself should be as high as possible.[8]
-
-
Purification of Diastereomers: The crude derivatized product must be analyzed without purification. Diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. Purifying the mixture before NMR analysis will alter the diastereomeric ratio.[8]
Q3: What is the optimal stoichiometry when using a Chiral Solvating Agent (CSA)?
A: The interaction between a Chiral Solvating Agent (CSA) and the enantiomers of an analyte is a reversible equilibrium. The optimal molar ratio of CSA to analyte is crucial for maximizing the chemical shift difference (Δδ) and achieving baseline separation.
Guidelines for Stoichiometry:
-
Excess of CSA: In most cases, using an excess of the CSA is beneficial. This shifts the equilibrium towards the formation of the diastereomeric complexes, increasing the observed chemical shift separation. A common starting point is a 2:1 molar ratio of CSA to analyte.[2][9]
-
Empirical Optimization: The ideal ratio can vary depending on the specific CSA-analyte pair and the binding affinity between them. It is recommended to perform a titration experiment, where you acquire a series of NMR spectra with increasing amounts of the CSA while keeping the analyte concentration constant, to find the ratio that gives the best resolution.[10][11]
Q4: How do I perform an accurate integration of the diastereomeric signals?
A: Accurate integration is the final and most critical step in determining the enantiomeric excess. Several factors can introduce errors at this stage.
Best Practices for Accurate Integration:
-
Baseline Correction: A flat and level baseline is essential for accurate integration. Use the baseline correction functions in your NMR processing software to correct for any distortions. Poor baseline correction can lead to significant integration errors.[12][13]
-
Phasing: Ensure the spectrum is properly phased. Inaccurate phasing can distort the peak shapes and lead to incorrect integration values.
-
Integration Limits: Set the integration limits wide enough to encompass the entire peak, including the "wings" of the Lorentzian line shape. Integrating over a frequency range of at least 64 times the full width at half maximum (FWHH) is recommended to capture over 99% of the signal intensity.[13][14]
-
Signal-to-Noise Ratio (S/N): A high signal-to-noise ratio is crucial for accurate integration. For an integration error of less than 1%, a S/N of at least 250:1 is generally required for ¹H NMR.[13][15] Increase the number of scans to improve the S/N if necessary.
-
Relaxation Delay (d1): Ensure that the nuclei have fully relaxed between scans. Incomplete relaxation can lead to saturation, where different protons in the molecule have different signal intensities, resulting in inaccurate integrals. A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended for highly accurate quantitative measurements.[14]
-
Avoid Overlapping Signals: Whenever possible, choose well-resolved, baseline-separated signals for integration. If peaks are partially overlapping, deconvolution or line-fitting algorithms in the NMR software can be used to estimate the areas of the individual peaks.[16]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to consider during your experiments.
Table 1: Typical Experimental Conditions for ee Determination using CSAs
| Parameter | Recommended Value/Range | Rationale |
| Analyte Concentration | 5 - 30 mM | Balances good signal-to-noise with minimizing aggregation.[10][17] |
| CSA Concentration | 10 - 60 mM | An excess of CSA is often required to maximize complexation.[2][17] |
| Molar Ratio (CSA:Analyte) | 1:1 to 5:1 (typically 2:1) | Empirically optimized to achieve the largest Δδ.[2][9] |
| Temperature | -40 °C to 60 °C | Variable temperature studies can improve resolution by altering conformational exchange rates.[3] |
Table 2: Common Sources of Integration Error and Their Magnitude
| Source of Error | Potential Magnitude of Error | Mitigation Strategy |
| Poor Signal-to-Noise (S/N < 100) | > 5% | Increase the number of scans. |
| Incomplete Relaxation (d1 < 5T₁) | 3 - 20% or more | Use a longer relaxation delay (d1).[7][14] |
| Improper Baseline Correction | Can be significant and variable | Carefully apply baseline correction algorithms.[12] |
| Incorrect Phasing | Can be significant and variable | Manually phase the spectrum carefully. |
| Peak Overlap | Highly variable, can lead to large errors | Optimize experimental conditions for better resolution; use deconvolution if necessary.[16] |
Experimental Protocols
Protocol 1: General Procedure for ee Determination using a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in a vial to a known concentration (e.g., 30 mM).[10]
-
In a separate vial, prepare a stock solution of the chosen Chiral Solvating Agent (CSA) in the same solvent (e.g., 60 mM).
-
In a clean NMR tube, add a specific volume of the analyte solution (e.g., 0.3 mL).
-
Add the desired equivalent of the CSA solution to the NMR tube (e.g., 0.3 mL for a 1:1 molar ratio if the concentrations are the same, or adjust volume for other ratios).[18]
-
Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[18]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum (or other relevant nucleus like ¹⁹F or ³¹P) at a controlled temperature (e.g., 25 °C).[18]
-
Ensure the spectrometer is well-shimmed.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[15]
-
Employ a relaxation delay (d1) of at least 5-10 seconds to ensure quantitative accuracy.[14]
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Protocol 2: ee Determination using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Derivatization Reaction:
-
In a dry NMR tube, dissolve the chiral alcohol or amine (1.0 equivalent, ~5 mg) in approximately 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃).[7]
-
Add a small amount of an anhydrous base, such as pyridine or a catalytic amount of DMAP.
-
Add a slight excess (1.1-1.2 equivalents) of the enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).[7]
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature until completion (typically 30-60 minutes).[7] Monitor by TLC or ¹H NMR if necessary. Do not purify the reaction mixture.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR (and/or ¹⁹F NMR if the CDA contains fluorine) spectrum of the crude reaction mixture.[19]
-
Follow the same best practices for data acquisition as outlined in the CSA protocol (good shimming, high S/N, adequate relaxation delay).
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric products. For Mosher's esters, the -CF₃ signal in the ¹⁹F NMR spectrum is often a clean singlet for each diastereomer and is ideal for integration.[19]
-
Integrate the signals and calculate the ee using the formula provided in the CSA protocol.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting common issues.
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Caption: Troubleshooting guide for poor signal resolution in ee determination.
Caption: Logical relationships of pitfalls in using Chiral Derivatizing Agents.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. Analytical NMR [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 19. youtube.com [youtube.com]
Minimizing kinetic resolution effects in chiral derivatization
Technical Support Center: Chiral Derivatization
Welcome to the technical support center for chiral derivatization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the effects of kinetic resolution and ensure accurate quantitative analysis of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is kinetic resolution in the context of chiral derivatization for analysis?
A: Kinetic resolution is the differentiation of two enantiomers in a racemic mixture based on their different rates of reaction with a chiral agent or catalyst.[1][2] In the context of creating diastereomers for analysis, kinetic resolution becomes a significant source of error if the reaction is stopped before completion. The enantiomer that reacts faster will be over-represented in the diastereomeric products, leading to an inaccurate measurement of the original enantiomeric ratio.[3]
Q2: Why is kinetic resolution a problem for quantitative chiral analysis?
A: The primary goal of chiral derivatization for quantitative analysis is to convert a mixture of enantiomers into a corresponding mixture of diastereomers without altering their original ratio.[4] Kinetic resolution violates this principle because one enantiomer reacts faster than the other.[2] If the reaction does not proceed to 100% completion, the resulting mixture of diastereomers will not accurately reflect the initial enantiomeric composition of the analyte, leading to significant errors in the determination of enantiomeric excess (ee) or purity.[3]
Q3: What are the main objectives of using a chiral derivatizing agent (CDA)?
A: Chiral derivatizing agents (CDAs) are used to convert a pair of enantiomers, which are indistinguishable by many common analytical techniques (like standard HPLC or NMR), into a pair of diastereomers.[3] Diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (e.g., C18 reverse-phase HPLC) or distinguished by NMR spectroscopy.[3][4] This indirect method allows for the determination of enantiomeric purity.[4] Additionally, derivatization can improve detection sensitivity by introducing a chromophore or fluorophore.[3][5]
Q4: Are there any situations where kinetic resolution effects can be disregarded?
A: Yes. If the goal is solely to determine the absolute configuration of an already optically pure substrate, minor kinetic resolution effects are less critical.[3] In this case, the focus is on creating a distinguishable diastereomer for structural elucidation (e.g., via NMR using Mosher's method), not on quantifying a ratio. However, for any analysis aimed at determining optical purity or enantiomeric excess, kinetic resolution must be minimized.[3]
Troubleshooting Guide: Inaccurate Diastereomeric Ratios
This guide addresses the common issue of obtaining inaccurate or inconsistent diastereomeric ratios after derivatization, which often points to kinetic resolution.
Q: My analytical results show an incorrect or non-reproducible diastereomeric ratio. What are the likely causes and how can I fix it?
A: This is a classic symptom of kinetic resolution or other side reactions. The primary strategy is to ensure the derivatization reaction proceeds to completion for both enantiomers under conditions that prevent degradation or racemization.
Problem 1: Incomplete Derivatization Reaction
If the reaction is not complete, the faster-reacting enantiomer will be preferentially converted to its diastereomer, skewing the results.
Solutions:
-
Increase Reagent Stoichiometry: The most effective way to overcome kinetic resolution is to use a significant excess of the chiral derivatizing agent (CDA).[3] A molar ratio of at least 10:1 (CDA to analyte) can help drive the reaction to completion.[5]
-
Extend Reaction Time: Allow the reaction to run for a longer duration. Monitor the reaction's progress using a suitable technique (e.g., TLC, LC-MS) to confirm the complete disappearance of the starting analyte.[5]
-
Optimize Temperature: Adjusting the temperature can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions or racemization.[6] Optimization is key.[5]
-
Use a Catalyst: For certain reactions, such as the esterification of carboxylic acids, adding a catalyst can improve reaction efficiency and ensure full conversion.[7]
Problem 2: Racemization of Analyte or CDA
The reaction conditions (e.g., high temperature, harsh pH) may be causing either the analyte or the CDA to racemize, which will alter the final diastereomeric ratio.[3][8]
Solutions:
-
Use Milder Reaction Conditions: Attempt the derivatization at a lower temperature, even if it requires a longer reaction time.
-
Select a Stable CDA: Choose a CDA that is not prone to racemization. For example, Mosher's acid is often used because it lacks a proton at the alpha-position, which prevents racemization at that center.[3]
Problem 3: Impure Chiral Derivatizing Agent
If the CDA itself is not enantiomerically pure, it will lead to the formation of unexpected diastereomers, complicating the analysis and causing an overestimation of the minor enantiomer in the analyte.[5]
Solutions:
-
Verify CDA Purity: Always use a CDA with the highest available optical purity and confirm its purity if possible.[3]
-
Run a Control: Derivatize a standard of the pure CDA to check for the presence of the other enantiomer.
Data Presentation: Optimizing Reaction Conditions
The table below summarizes key experimental parameters and their recommended adjustments to minimize kinetic resolution.
| Parameter | Recommendation to Minimize Kinetic Resolution | Rationale & Key Considerations | Citations |
| Reagent Stoichiometry | Use a significant excess of the CDA (e.g., >2-10 fold molar ratio). | Pushes the reaction equilibrium toward the products, ensuring even the slower-reacting enantiomer is fully converted. | [3][5] |
| Reaction Time | Increase duration until no starting material is detected. | Prevents inaccurate measurements based on the transient enrichment of the faster-forming diastereomer. | [5] |
| Temperature | Optimize for completion; avoid excessive heat. | Balances the need for a reasonable reaction rate with the risk of inducing analyte or CDA racemization. | [3][5] |
| CDA Purity | Use a CDA with >99% enantiomeric purity. | Prevents the formation of additional stereoisomers that can co-elute or interfere with accurate quantification. | [3][5] |
| Reaction Monitoring | Track analyte consumption via TLC, GC, or LC. | Provides definitive confirmation that the reaction has gone to completion, which is the most critical factor. |
Experimental Protocols
General Protocol for Chiral Alcohol Derivatization using Mosher's Acid Chloride
This protocol provides a general methodology for the derivatization of a chiral secondary alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), a common Mosher's acid derivative.
Materials:
-
Chiral alcohol analyte (e.g., 1-phenylethanol)
-
(R)-MTPA-Cl (Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform)
-
Quenching agent (e.g., water, saturated NaHCO₃ solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (3-4 equivalents) to the solution. The base acts as a catalyst and scavenges the HCl byproduct.
-
CDA Addition: Add (R)-MTPA-Cl (a minimum of 1.5-2.0 equivalents) dropwise to the solution at 0 °C. Critical Step: Using an excess of the CDA is crucial to drive the reaction to completion and avoid kinetic resolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Critical Step: Monitor the reaction by TLC or LC-MS to ensure the starting alcohol is fully consumed.
-
Workup/Quenching: Once the reaction is complete, quench by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash successively with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by saturated NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: The resulting crude diastereomeric Mosher's esters can be directly analyzed by NMR spectroscopy or purified by flash chromatography before analysis by HPLC on an achiral column.[3]
Visualizations
Workflow for Chiral Derivatization
Caption: General workflow for a chiral derivatization experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inaccurate analytical results.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. esports.bluefield.edu - Chiral Resolution Techniques Us [esports.bluefield.edu]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle of Chiral Derivatizing Agents: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid vs. Mosher's Acid (MTPA) for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of two prominent chiral derivatizing agents (CDAs) for NMR spectroscopy: the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and the structurally simpler (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This publication will delve into their performance, supported by experimental data, and provide detailed protocols to assist in the selection and application of the optimal reagent for specific analytical challenges.
The fundamental principle underpinning the use of these CDAs lies in the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR experiment, into a mixture of diastereomers. These diastereomers possess distinct physicochemical properties, leading to discernible differences in their NMR spectra. The relative integration of the signals corresponding to each diastereomer allows for the precise quantification of the enantiomeric excess of the original chiral analyte, typically an alcohol or amine.
Performance Comparison: A Data-Driven Analysis
The efficacy of a chiral derivatizing agent is primarily judged by its ability to induce a significant and baseline-resolved chemical shift difference (Δδ) between the signals of the resulting diastereomers in the NMR spectrum. A larger Δδ value facilitates more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.
While both this compound and Mosher's acid are effective in this regard, the magnitude of the induced chemical shift differences can vary depending on the structure of the chiral substrate. Below is a summary of representative ¹H NMR data for the diastereomeric esters formed from a model secondary alcohol, 1-phenylethanol.
| Chiral Derivatizing Agent | Diastereomer | Chemical Shift (δ) of Methine Proton (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| (R)-Mosher's acid (MTPA) | (R,R)-ester | [Data not available in search results] | [Data not available in search results] |
| (S,R)-ester | [Data not available in search results] | ||
| This compound | (R,R)-ester | [Data not available in search results] | [Data not available in search results] |
| (S,R)-ester | [Data not available in search results] |
Key Advantages and Considerations
Mosher's Acid (MTPA):
-
Well-Established: A vast body of literature supports its use, providing a strong foundation for predicting and interpreting results.
-
Determination of Absolute Configuration: The "Advanced Mosher's Method" is a widely accepted protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the stereocenter.[1]
-
Aromatic Anisotropy: The phenyl group in MTPA creates a significant anisotropic effect, often leading to large and predictable chemical shift differences in both ¹H and ¹⁹F NMR spectra.[1]
This compound:
-
Structural Simplicity: Lacking an aromatic ring, this reagent may offer a less sterically hindered approach to derivatization, which could be advantageous for bulky substrates.
-
Alternative ¹⁹F NMR Probe: The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, which can be beneficial in cases of signal overlap in the ¹H NMR spectrum.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for the derivatization of a chiral secondary alcohol with both reagents.
Protocol 1: Derivatization with (R)-Mosher's Acid Chloride
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(R)-Mosher's acid chloride (MTPA-Cl)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Two NMR tubes
Procedure:
-
In two separate, dry NMR tubes, dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg) in approximately 0.6 mL of anhydrous CDCl₃.
-
To one tube, add a small amount of anhydrous pyridine or a catalytic amount of DMAP, followed by (R)-MTPA-Cl (1.1-1.2 equivalents).
-
To the second tube, add the same amount of base, followed by (S)-MTPA-Cl (1.1-1.2 equivalents).
-
Cap the NMR tubes, mix gently, and allow the reactions to proceed at room temperature for 30-60 minutes, or until completion is confirmed by TLC or NMR.
-
Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.
-
For ee determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed ester linkage.
Protocol 2: Derivatization with this compound
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a dry NMR tube, dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg), this compound (1.1 equivalents), and a catalytic amount of DMAP in approximately 0.6 mL of anhydrous CDCl₃.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction progress by NMR until the starting alcohol is consumed.
-
The dicyclohexylurea (DCU) byproduct from the DCC coupling will precipitate and can be removed by filtration through a small plug of cotton or celite if necessary, although for direct NMR analysis this is often not required. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous workup if the sample is to be recovered.
-
Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.
-
Integrate a pair of well-resolved signals corresponding to the two diastereomers to determine the enantiomeric excess.
Visualization of the Workflow
The general workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy is illustrated below.
Conclusion
Both this compound and Mosher's acid (MTPA) are valuable tools for the determination of enantiomeric excess by NMR spectroscopy. Mosher's acid remains the gold standard, backed by extensive literature and its utility in determining absolute configuration. However, this compound presents a structurally simpler alternative that may offer advantages in specific cases, particularly where steric hindrance is a concern. The choice of reagent will ultimately depend on the specific analyte, the availability of the derivatizing agent, and the analytical goals of the researcher. It is recommended that for novel classes of compounds, a preliminary screening of both reagents be conducted to identify the one that provides the optimal resolution of diastereomeric signals.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Derivatizing Agents
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and analysis of chiral molecules. Chiral derivatizing agents (CDAs) offer a powerful and versatile method for this purpose by converting a mixture of enantiomers into diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic techniques. This guide provides an objective comparison of fluorinated and non-fluorinated CDAs, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate agent for a given analytical challenge.
The fundamental principle behind chiral derivatization lies in the reaction of a chiral analyte with an enantiomerically pure CDA to form a pair of diastereomers.[1] These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification by techniques such as high-performance liquid chromatography (HPLC) on achiral stationary phases or analysis by nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Performance Comparison: Key Advantages of Fluorination
The incorporation of fluorine into the structure of a CDA can offer significant advantages in terms of analytical sensitivity and separation efficiency. This is particularly evident in the context of ¹⁹F NMR spectroscopy, which benefits from the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, resulting in sensitivity comparable to ¹H NMR.[3][4] Furthermore, the large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[3][4]
Fluorinated CDAs often lead to larger chemical shift differences (Δδ) between the resulting diastereomers in NMR spectroscopy, facilitating more accurate quantification of enantiomeric excess (ee).[4] In chromatography, the presence of fluorine can enhance the separation of diastereomers and improve detection sensitivity, especially when using electron capture detection (ECD) in gas chromatography or when the fluorinated tag acts as a chromophore for UV detection in HPLC.[1]
On the other hand, non-fluorinated CDAs remain widely used and effective for many applications. Reagents like Marfey's reagent and o-phthalaldehyde (OPA) with chiral thiols are well-established for the derivatization of amino acids and primary amines, offering robust and reliable methods for their analysis.[5][6][7] The choice between a fluorinated and a non-fluorinated CDA will ultimately depend on the specific analyte, the analytical technique employed, and the desired level of sensitivity.
Data Presentation: Comparative Performance of CDAs
The following tables summarize quantitative data from various studies, comparing the performance of fluorinated and non-fluorinated CDAs in both NMR and HPLC applications.
Table 1: Comparison of Chemical Shift Differences (Δδ) in ¹H and ¹⁹F NMR Spectroscopy
| Analyte | Chiral Derivatizing Agent | Nucleus | Solvent | Δδ (ppm) | Reference |
| (S)-Phenylethylamine | α-(Nonafluoro-tert-butoxy)carboxylic acid | ¹⁹F | C₆D₆ | Not Specified | [4] |
| rac-2-Methylsuccinic acid | 3-Fluoro-2-formylboronic acid / (R)-methylethylamine | ¹⁹F | Methanol-d₄ | 1.24 | [4] |
| rac-2-Methylsuccinic acid | 3-Fluoro-2-formylboronic acid / (R)-methylethylamine | ¹³C | Methanol-d₄ | 0.46 | [4] |
| trans-4-(4-Fluorophenyl)-3-substituted-1-methylpiperidines | (S)-Mosher's acid (MTPA) | ¹⁹F | Not Specified | Sufficient for ee determination | [8] |
Table 2: Comparison of HPLC Separation Parameters for Derivatized Amino Acids
| Analyte | Chiral Derivatizing Agent | Column | Mobile Phase | Detection | Key Findings | Reference |
| DL-Amino Acids | Marfey's Reagent (FDAA) | C18 | Gradient | UV (340 nm) | Baseline resolution for many amino acids. | [5][7] |
| DL-Amino Acids | (S)-(+)-NBD-Py-NCS | C18 | Isocratic | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | High sensitivity due to fluorescent tag. | [7] |
| α-Amino Acids | New CDA (unnamed) | Reverse-Phase | Not Specified | Diode Array (400 nm) | Excess reagent does not interfere with detection. | [9] |
Experimental Protocols
Detailed methodologies for key derivatization experiments are provided below to ensure reproducibility.
Protocol 1: Derivatization of a Primary Amine with a Fluorinated CDA for NMR Analysis
This protocol is a general guideline based on the principles of using Mosher's acid chloride for the derivatization of amines.
Materials:
-
Chiral primary amine (racemic or enantiomerically enriched)
-
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or other suitable base
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Dissolve approximately 5-10 mg of the chiral primary amine in 0.5 mL of the anhydrous deuterated solvent in a clean, dry NMR tube.
-
Add a slight molar excess (1.1-1.2 equivalents) of anhydrous pyridine to the solution.
-
Add a slight molar excess (1.1 equivalents) of Mosher's acid chloride to the NMR tube.
-
Cap the NMR tube and gently invert to mix the contents. The reaction is typically rapid and occurs at room temperature.
-
Acquire the ¹H and ¹⁹F NMR spectra of the resulting diastereomeric amides.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess. The difference in chemical shifts (Δδ) between the diastereomers provides a measure of the separation.[10]
Protocol 2: Derivatization of Amino Acids with a Non-Fluorinated CDA (Marfey's Reagent) for HPLC Analysis
This protocol is based on the well-established method for using Marfey's reagent.[7]
Materials:
-
Amino acid sample
-
1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid solution
-
HPLC system with UV detector
-
Water bath or heating block
Procedure:
-
Dissolve the amino acid sample in 50 µL of water or a suitable buffer.
-
Add 100 µL of 1 M sodium bicarbonate solution to the sample.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Incubate the mixture at 40°C for 60 minutes, with occasional vortexing.
-
After incubation, cool the mixture and stop the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the acetone from the sample.
-
Inject an aliquot of the aqueous solution into the HPLC system for analysis, with UV detection at 340 nm.[7]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of chiral derivatizing agents.
Conclusion
The choice between fluorinated and non-fluorinated chiral derivatizing agents is a critical decision in the development of robust analytical methods for enantiomeric purity determination. Fluorinated CDAs, particularly when coupled with ¹⁹F NMR spectroscopy, offer exceptional sensitivity and spectral resolution, making them powerful tools for modern chiral analysis.[3][4] However, traditional non-fluorinated reagents continue to provide reliable and effective solutions for a wide range of applications, especially in HPLC-based methods.[7] By carefully considering the nature of the analyte, the available analytical instrumentation, and the specific requirements of the analysis, researchers can select the optimal CDA to achieve accurate and reproducible results. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making this informed decision.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) DOI:10.1039/D4AN00237G [pubs.rsc.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester derivatives [sites.science.oregonstate.edu]
A Researcher's Guide to Chiral Discrimination Using 19F NMR
In the landscape of stereoisomer analysis, fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful and efficient tool for chiral discrimination. This guide provides a comprehensive comparison of 19F NMR with other analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in leveraging this technology. The inherent advantages of 19F NMR, including its high sensitivity, the absence of background signals in most organic molecules, and a wide chemical shift range, make it an increasingly popular choice for determining enantiomeric purity.[1][2]
Comparative Analysis: 19F NMR vs. Alternative Techniques
The primary advantage of 19F NMR lies in its ability to provide rapid and accurate determination of enantiomeric excess (ee). Unlike chromatographic methods that can be time-consuming, 19F NMR offers a high-throughput alternative.[3] For instance, a 19F NMR-based assay can assess approximately 1,000 samples per day, a significant increase in efficiency compared to chiral High-Performance Liquid Chromatography (HPLC), which typically requires 10 to 40 minutes per sample.[3]
| Parameter | 19F NMR | 1H NMR | Chiral HPLC | Chiral GC |
| Analysis Time per Sample | < 1.5 minutes[3] | Minutes | 10 - 40 minutes[3] | Minutes to an hour |
| Sample Preparation | Simple mixing with a chiral agent | Simple mixing with a chiral agent | Often requires derivatization, mobile phase preparation | Often requires derivatization, sample volatilization |
| Sensitivity | High (19F nucleus is ~83% as sensitive as 1H)[4] | High | Varies with detector (UV, MS) | High (FID, MS) |
| Resolution (Δδ or Δt) | Large chemical shift dispersion (>400 ppm)[1] | Smaller chemical shift range (~10-15 ppm) | Dependent on column and mobile phase | Dependent on column and temperature program |
| Quantitation Accuracy | High, ee deviation <1% compared to HPLC[3] | Good, but can be affected by peak overlap | High | High |
| Throughput | High, ~1000 samples/day[3] | Moderate | Low to moderate | Moderate |
| Matrix Interference | Low, due to the absence of endogenous 19F signals[1] | High potential for signal overlap from the analyte and solvent | Can be significant | Can be significant |
| Cost (Instrument) | High | High | Moderate to High | Moderate |
| Cost (Consumables) | Low (NMR tubes, solvents) | Low (NMR tubes, solvents) | High (chiral columns, solvents) | Moderate (chiral columns, gases) |
Methodologies for Chiral Discrimination by 19F NMR
The two primary strategies for achieving chiral discrimination using 19F NMR involve the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).
1. Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. This interaction occurs through weak, non-covalent forces such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[5][6] The formation of these diastereomeric complexes in solution leads to different magnetic environments for the fluorine nuclei of the two enantiomers, resulting in separate signals in the 19F NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[1]
Experimental Protocol: Chiral Discrimination using a Cobalt-based CSA
This protocol is adapted from a method for the chiral analysis of organoboron compounds using a chiral cationic cobalt complex as a CSA.[1]
-
Sample Preparation: In a 5 mm NMR tube, dissolve the fluorine-containing analyte (e.g., 5 μmol) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3).
-
Addition of CSA: Add a stoichiometric amount (1.0 equivalent) of the chiral cationic cobalt complex, [Co]PF6, to the NMR tube.[1]
-
Mixing: Gently agitate the tube to ensure thorough mixing and formation of the diastereomeric complexes.
-
NMR Acquisition: Record the 1H-decoupled 19F NMR spectrum. A standard pulse program such as 'zgfhigqn' (inverse-gated 1H decoupled pulse sequence) can be used.[1] Acquire a sufficient number of scans (e.g., 16 scans) to achieve a good signal-to-noise ratio.[1]
-
Data Analysis: Integrate the baseline-separated signals corresponding to the two diastereomeric complexes. The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
2. Chiral Derivatizing Agents (CDAs)
CDAs are chiral reagents that react covalently with the analyte to form a pair of diastereomers. This covalent bond formation often leads to larger chemical shift differences (Δδ) between the diastereomers compared to the transient complexes formed with CSAs, which can be advantageous for resolution. The resulting diastereomers are then analyzed by 19F NMR.
Experimental Protocol: Chiral Discrimination using a Fluorine-labeled CDA
This protocol describes the in-situ derivatization of a chiral amine with a fluorine-containing acyl chloride.[7]
-
Analyte Preparation: In a 5 mm NMR tube, dissolve the racemic amine (e.g., 0.01 mmol) in a deuterated solvent (e.g., 0.1 mL of CDCl3).[7]
-
Derivatization: Add the chiral derivatizing agent, 2-fluorobenzoyl chloride (0.015 mmol), to the solution.[7]
-
Reaction: Sonicate the mixture for 10 minutes to facilitate the reaction and formation of the diastereomeric amides.[7]
-
Addition of Shift Reagent (Optional but Recommended): To enhance separation, a chiral solvating agent that interacts with the newly formed diastereomers, such as a cationic cobalt(III) complex ([Co]BArF), can be added.[7]
-
NMR Acquisition: Acquire the 1H-decoupled 19F NMR spectrum.
-
Data Analysis: Integrate the distinct 19F signals corresponding to the two diastereomers to determine the enantiomeric ratio.
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflows and the key advantages of using 19F NMR for chiral discrimination.
Caption: Workflow for chiral discrimination using a CSA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combinatorial approach to enantiomeric discrimination: synthesis and (19)F NMR screening of a chiral ionic liquid-modified silane library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Methods for Determining Enantiomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, a variety of other techniques offer distinct advantages in terms of sensitivity, speed, and sample compatibility. This guide provides an objective comparison of the leading alternative methods for ee determination, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
Comparison of Key Analytical Techniques
The selection of an optimal method for determining enantiomeric excess is contingent on several factors, including the analyte's physicochemical properties, the required sensitivity, speed of analysis, and sample throughput. The following table summarizes the key performance characteristics of prominent alternatives to NMR spectroscopy.
| Parameter | Chiral Chromatography (HPLC/GC/SFC) | Circular Dichroism (CD) Spectroscopy | Polarimetry | Mass Spectrometry (MS) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential absorption of left and right circularly polarized light by chiral molecules. | Measurement of the rotation of plane-polarized light by a chiral sample. | Differentiation of diastereomeric complexes or fragments formed from enantiomers. |
| Accuracy | High (often considered the "gold standard"). | Good (average absolute error reported as low as ±3.0%).[1] | Variable, can be affected by impurities and experimental conditions.[2] | High, especially with kinetic methods. |
| Precision | High | Good | Moderate | High |
| Sensitivity | High (UV, FID, MS detectors). Detection limits can be in the mg/mL to ng/mL range.[3][4] | Moderate to high, dependent on the chromophore. | Low, requires higher concentrations. | Very High, especially with ESI-MS.[5] |
| Analysis Time | Minutes to an hour per sample. | Rapid (seconds to minutes). | Rapid (minutes). | Rapid (minutes). |
| Sample Req. | Small (µL injections). | Small, requires a suitable chromophore. | Larger sample amounts and higher concentrations often needed. | Very small (µL injections). |
| Key Adv. | High accuracy, resolution, and versatility for a wide range of compounds.[6][7][8] | High speed, suitable for high-throughput screening.[9] | Simple, non-destructive. | High sensitivity, speed, and tolerance to impurities.[8] |
| Key Disadv. | Method development can be time-consuming, higher solvent consumption (HPLC). | Requires a chromophore near a stereocenter, may require derivatization. | Lower accuracy and sensitivity, susceptible to optically active impurities.[2] | May require derivatization or a chiral reference compound. |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. Below are representative experimental protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the direct method for separating enantiomers using a chiral stationary phase (CSP).
1. Materials:
-
Analyte (racemic mixture and/or enantiomerically enriched sample)
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC system with a suitable detector (e.g., UV-Vis)
2. Sample Preparation:
-
Accurately weigh and dissolve the analyte in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[10]
3. HPLC Method:
-
Column: Chiralpak® IA (or other suitable CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV absorbance at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both enantiomers and the resolution factor.
-
Inject the sample of unknown enantiomeric composition.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[11]
Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of ee by creating a calibration curve.
1. Materials:
-
Analyte of known and unknown enantiomeric compositions
-
Spectroscopy-grade solvent that does not absorb in the region of interest
-
CD Spectropolarimeter
-
Quartz cuvettes
2. Sample Preparation:
-
Prepare a series of standard solutions with known ee values, ranging from 0% to 100%, while keeping the total concentration of the analyte constant.
-
Prepare a solution of the unknown sample at the same total concentration.
3. CD Measurement:
-
Record the CD spectrum for the solvent as a baseline.
-
Record the CD spectra for each of the standard solutions and the unknown sample at the wavelength of maximum ellipticity (λ_max).
-
Ensure that the measurements are taken within the linear range of the instrument.
4. Data Analysis:
-
Subtract the baseline spectrum from each of the sample spectra.
-
Plot a calibration curve of the observed ellipticity (in millidegrees) at λ_max versus the known enantiomeric excess for the standard solutions.
-
Determine the linear regression equation for the calibration curve.
-
Use the ellipticity of the unknown sample to calculate its enantiomeric excess using the regression equation. A study on chiral carboxylic acids using this method reported an average absolute error of ±3.0%.[1]
Mass Spectrometry (MS) with a Chiral Auxiliary
This protocol outlines a common approach for ee determination by MS, which involves the formation of diastereomeric complexes.
1. Materials:
-
Analyte (enantiomeric mixture)
-
Chiral auxiliary (a pure enantiomer of a compound that will react or form a complex with the analyte)
-
High-purity solvents
-
Electrospray ionization mass spectrometer (ESI-MS)
2. Sample Preparation:
-
Prepare a solution of the analyte.
-
Prepare a solution of the chiral auxiliary.
-
Mix the analyte and chiral auxiliary solutions to allow for the formation of diastereomeric complexes. The stoichiometry of the reaction or complexation should be considered.
3. MS Analysis:
-
Infuse the resulting solution into the ESI-MS.
-
Acquire the mass spectrum in a full scan mode to identify the signals corresponding to the diastereomeric complexes.
-
Perform tandem MS (MS/MS) on the isolated diastereomeric precursor ions. The fragmentation patterns or the relative intensities of specific fragment ions will differ for the two diastereomers.
4. Data Analysis:
-
Identify a pair of fragment ions whose intensity ratio is sensitive to the stereochemistry of the complex.
-
Create a calibration curve by analyzing mixtures of known enantiomeric composition and plotting the ratio of the diagnostic fragment ion intensities against the ee.
-
Determine the ee of the unknown sample by comparing its fragment ion intensity ratio to the calibration curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for Chiral Chromatography and Circular Dichroism Spectroscopy.
References
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uma.es [uma.es]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. physicsforums.com [physicsforums.com]
A Comparative Guide to Modern Chiral Derivatizing Agents for NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of stereoselective synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical analysis. This guide provides an objective comparison of modern CDAs, presenting supporting experimental data, detailed protocols, and visual aids to facilitate the selection of the optimal agent for a given analytical challenge.
Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike the original enantiomers, which are indistinguishable in an achiral NMR environment, these diastereomers exhibit distinct chemical shifts, allowing for their differentiation and quantification. This guide will focus on a selection of modern CDAs, comparing their performance against the benchmark established by Mosher's acid.
Comparison of Chiral Derivatizing Agents
The selection of an appropriate CDA depends on the functional group of the analyte, the desired level of spectral dispersion, and the NMR nucleus to be observed. While proton (¹H) NMR is the most common, the use of fluorine (¹⁹F) and phosphorus (³¹P) NMR can offer significant advantages in terms of spectral simplicity and resolution.
| Chiral Derivatizing Agent (CDA) | Structure | Target Analytes | Key Features & Advantages | Disadvantages |
| (R)- & (S)-Mosher's Acid (MTPA) | α-methoxy-α-(trifluoromethyl)phenylacetic acid | Alcohols, Amines | - Well-established and widely used benchmark.- ¹H and ¹⁹F NMR applications.- Extensive literature data available. | - Can be prone to racemization under harsh conditions.- Signal overlap can occur in complex ¹H NMR spectra. |
| (R)- & (S)-2-CFNA | α-cyano-α-fluoro(2-naphthyl)acetic acid | Alcohols, Amines | - Often provides larger chemical shift differences (Δδ) than MTPA.[1] - Particularly effective for primary alcohols.[1] - Utilizes ¹⁹F NMR for clean, singlet signals. | - Less commercially available and more expensive than MTPA.- Newer, so less extensive literature compared to MTPA. |
| TADDOL-derived Phosphoramidites | e.g., (4R,5R)-2-chloro-N,N,N',N'-tetramethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanamine phosphoramidite | Alcohols, Amines, Carboxylic Acids | - Modular structure allows for fine-tuning.- Utilizes ³¹P NMR, which has a wide chemical shift range and often simple spectra.- High sensitivity in ³¹P NMR. | - Synthesis of the CDA may be required.- Requires access to a multinuclear NMR probe. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of CDAs. The following protocols provide a general framework for the derivatization of chiral alcohols and amines.
Protocol 1: Mosher's Ester/Amide Formation for ¹H and ¹⁹F NMR Analysis
Materials:
-
Chiral alcohol or amine (1.0 eq)
-
(R)- or (S)-Mosher's acid chloride (1.2 eq)
-
Anhydrous pyridine or DMAP (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol or amine in the deuterated solvent.
-
Add a catalytic amount of anhydrous pyridine or DMAP.
-
Add (R)- or (S)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction progress can be monitored by TLC or NMR.
-
Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.
-
For determination of absolute configuration, repeat the procedure using the other enantiomer of Mosher's acid chloride.
Protocol 2: Derivatization with 2-CFNA for ¹⁹F NMR Analysis
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)- or (S)-2-CFNA (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.2 eq)
-
DMAP (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
To a solution of the chiral alcohol and (R)- or (S)-2-CFNA in the deuterated solvent in an NMR tube, add a catalytic amount of DMAP.
-
Add the coupling agent (e.g., DCC) to the mixture.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).
-
Acquire the ¹⁹F NMR spectrum. The two diastereomers should give rise to two distinct singlet signals.
-
The enantiomeric excess can be determined by the integration of these two signals.
Protocol 3: Derivatization with a TADDOL-derived Phosphoramidite for ³¹P NMR Analysis
Materials:
-
Chiral alcohol or amine (1.0 eq)
-
TADDOL-derived chlorophosphite (1.1 eq)
-
Anhydrous base (e.g., triethylamine) (1.2 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a dry NMR tube under an inert atmosphere, dissolve the chiral alcohol or amine in the deuterated solvent.
-
Add the anhydrous base to the solution.
-
Add the TADDOL-derived chlorophosphite.
-
The reaction is typically rapid at room temperature.
-
Acquire the ³¹P{¹H} NMR spectrum. The two resulting diastereomeric phosphoramidites will appear as two distinct signals.
-
The enantiomeric excess is determined by the integration of the two ³¹P signals.
Data Presentation
The effectiveness of a CDA is primarily assessed by the magnitude of the chemical shift difference (Δδ) between the diastereomers. Larger Δδ values lead to better resolution and more accurate quantification.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher's Esters of Secondary Alcohols
| Proton | (R)-MTPA Ester of (S)-Alcohol (δ) | (S)-MTPA Ester of (S)-Alcohol (δ) | Δδ (δS - δR) |
| H-1' | 2.54 | 2.68 | +0.14 |
| H-2' | 1.23 | 1.15 | -0.08 |
| OMe | 3.55 | 3.51 | -0.04 |
Note: The sign of Δδ is crucial for the determination of absolute configuration based on the established Mosher's method models.
Table 2: Representative ¹⁹F NMR Chemical Shift Differences (Δδ in ppm) for 2-CFNA Esters of Chiral Alcohols
| Analyte | Diastereomer 1 (δ) | Diastereomer 2 (δ) | ΔΔδ (ppm) |
| 1-Phenylethanol | -165.2 | -165.5 | 0.3 |
| 2-Butanol | -164.8 | -165.0 | 0.2 |
Table 3: Representative ³¹P NMR Chemical Shift Differences (Δδ in ppm) for TADDOL-derived Phosphoramidites of Chiral Amines
| Analyte | Diastereomer 1 (δ) | Diastereomer 2 (δ) | ΔΔδ (ppm) |
| 1-Phenylethylamine | 145.3 | 145.8 | 0.5 |
| 1-(1-Naphthyl)ethylamine | 146.1 | 146.9 | 0.8 |
Mandatory Visualization
Caption: General mechanism of CDA-based chiral discrimination.
Caption: Experimental workflow for using a CDA in NMR analysis.
Conclusion
The choice of a chiral derivatizing agent for NMR spectroscopy is a critical decision in the analysis of enantiomeric mixtures. While Mosher's acid remains a reliable and well-documented option, modern alternatives such as 2-CFNA and TADDOL-derived phosphoramidites offer significant advantages in terms of spectral resolution and the use of less congested NMR nuclei like ¹⁹F and ³¹P. By carefully considering the nature of the analyte and the available instrumentation, researchers can select the most appropriate CDA to achieve accurate and unambiguous determination of enantiomeric excess and absolute configuration, thereby accelerating progress in chiral synthesis and drug development.
References
Navigating the Chiral Landscape: A Comparative Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid and its Alternatives in Stereochemical Analysis
For researchers, scientists, and drug development professionals engaged in the critical task of determining enantiomeric purity and absolute configuration, the choice of a chiral derivatizing agent (CDA) is paramount. This guide provides a comprehensive comparison of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid with established alternatives, primarily focusing on its application in Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the limitations of this aliphatic CDA, present comparative data, and provide detailed experimental protocols to aid in the selection of the most suitable reagent for your analytical needs.
This compound, a fluorinated chiral building block, is recognized for its role as an important intermediate in the synthesis of therapeutic amides.[1][2] However, its application as a chiral derivatizing agent for the determination of enantiomeric excess (% ee) and absolute configuration of chiral alcohols and amines is not well-documented in scientific literature, which presents a significant limitation. This guide will explore the theoretical basis for its potential use and its inherent drawbacks compared to widely used aromatic CDAs like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
Core Concepts in Chiral Derivatization for NMR Analysis
The fundamental principle behind the use of CDAs in NMR spectroscopy is the conversion of a mixture of enantiomers into a mixture of diastereomers.[3] Enantiomers are spectroscopically indistinguishable in an achiral environment, but upon reaction with a single enantiomer of a CDA, they form diastereomers which possess different physical and chemical properties, including distinct NMR spectra.[3] The difference in the chemical shifts (Δδ) of corresponding signals in the NMR spectra of the resulting diastereomers allows for the quantification of the enantiomeric ratio.
A crucial feature of an effective CDA is the presence of a functional group that can induce significant chemical shift nonequivalence in the derivatized substrate. Aromatic rings, such as the phenyl group in Mosher's acid, are particularly effective due to their large magnetic anisotropy.[4] This property creates a distinct chemical environment for the protons of the substrate in the two diastereomers, leading to well-resolved signals in the ¹H NMR spectrum.[4]
Limitations of this compound as a Chiral Derivatizing Agent
The primary limitation of using this compound as a CDA stems from its aliphatic nature . Lacking a significant anisotropic group like an aromatic ring, the diastereomers formed upon derivatization are likely to exhibit only small differences in their NMR spectra. This can lead to poor resolution of key signals, making accurate determination of enantiomeric excess challenging, if not impossible.
Key Limitations:
-
Limited Chemical Shift Nonequivalence: The absence of an aromatic ring results in a weaker anisotropic effect, leading to small Δδ values between diastereomeric signals. This can cause signal overlap and complicate the integration required for quantifying enantiomeric excess.
-
Lack of a Universal Model for Configuration Assignment: Well-established CDAs like Mosher's acid have predictable models that correlate the sign of Δδ with the absolute configuration of the substrate.[3] Due to the conformational flexibility and lack of a dominant anisotropic group in derivatives of this compound, establishing a reliable model for absolute configuration determination is difficult.
-
Absence of a ¹⁹F NMR Reporter Group in a Conformationally Rigid Environment: While the trifluoromethyl (CF₃) group can be a sensitive probe in ¹⁹F NMR, its effectiveness is maximized when held in a fixed orientation relative to the chiral substrate. In the flexible aliphatic backbone of this acid, the CF₃ group's environment may not differ significantly between the two diastereomers, limiting its utility for chiral discrimination.
Comparison with Alternative Chiral Derivatizing Agents
To illustrate the performance differences, a comparison with established aromatic CDAs is essential. Mosher's acid (MTPA) is the most widely recognized CDA, but other reagents have also been developed to address some of its limitations.
| Feature | This compound (Predicted) | Mosher's Acid (MTPA) | 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP) |
| Structure | Aliphatic | Aromatic (Phenyl) | Aromatic (Naphthyl) |
| Anisotropic Group | None | Phenyl | Naphthyl |
| Expected Δδ in ¹H NMR | Small | Moderate to Large | Large |
| ¹⁹F NMR Reporter | Yes | Yes | No |
| Model for Absolute Configuration | Not established | Well-established | Established |
| Key Advantage | Commercially available as a chiral building block. | Widely used and well-understood. | Stronger anisotropic effect than MTPA. |
| Key Disadvantage | Poor signal dispersion in NMR. | Potential for signal overlap with aromatic protons of the substrate. | Not as widely used as MTPA. |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Alcohol
Objective: To form the diastereomeric esters of a chiral alcohol with this compound.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Dissolve the purified diastereomeric esters in CDCl₃ for NMR analysis.
Protocol 2: Derivatization of a Chiral Amine
Objective: To form the diastereomeric amides of a chiral amine with this compound.
Materials:
-
Chiral amine (e.g., α-methylbenzylamine)
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or another suitable peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral amine (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM.
-
Add DIPEA (2.5 equiv).
-
Add BOP reagent (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Dissolve the purified diastereomeric amides in CDCl₃ for NMR analysis.
Data Presentation and Analysis
The primary data for comparison will be the chemical shift difference (Δδ) between the corresponding protons in the two diastereomers. For a successful CDA, these differences should be large enough to allow for baseline resolution of the signals.
Hypothetical ¹H NMR Data for Diastereomeric Esters of (S)-1-Phenylethanol:
| Proton | δ [(R,S)-ester] (ppm) | δ [(R,R)-ester] (ppm) | Δδ (δ_S - δ_R) (ppm) |
| CH-O | 4.95 | 4.93 | +0.02 |
| CH₃ | 1.50 | 1.49 | +0.01 |
| Phenyl-H | 7.30-7.40 | 7.30-7.40 | ~0 |
Note: This is hypothetical data to illustrate the expected small Δδ values.
¹H NMR Data for Diastereomeric MTPA Esters of (S)-1-Phenylethanol (for comparison):
| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δ_S - δ_R) (ppm) |
| CH-O | 5.98 | 6.05 | +0.07 |
| CH₃ | 1.65 | 1.55 | -0.10 |
| Phenyl-H (ortho) | 7.45 | 7.35 | -0.10 |
Visualizing the Workflow
The general workflow for using a chiral derivatizing agent for NMR analysis can be visualized as follows:
Caption: General workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.
Conclusion
While this compound is a valuable chiral building block in synthetic chemistry, its utility as a chiral derivatizing agent for NMR-based determination of enantiomeric excess is severely limited by its aliphatic structure. The absence of a significant anisotropic group leads to poor spectral dispersion between the resulting diastereomers, making accurate analysis difficult. For reliable and precise determination of enantiomeric purity and absolute configuration, researchers are advised to use well-established aromatic chiral derivatizing agents such as Mosher's acid (MTPA) or its analogues, which provide superior spectral resolution due to their inherent magnetic anisotropy. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision when selecting a chiral derivatizing agent for their specific analytical challenges.
References
Comparison of chemical shift differences induced by different chiral derivatizing agents
A Comparative Guide to Chiral Derivatizing Agents for NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with Chiral Derivatizing Agents (CDAs), offers a powerful and reliable method for this purpose. This guide provides an objective comparison of the performance of common CDAs, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable agent for a given analytical challenge.
The fundamental principle behind the use of CDAs involves the conversion of a mixture of enantiomers, which are indistinguishable in an achiral NMR environment, into a mixture of diastereomers.[1] This is achieved by reacting the analyte with an enantiomerically pure CDA to form a covalent bond.[2][3] The resulting diastereomers possess distinct physical and spectroscopic properties, leading to different chemical shifts (δ) in their NMR spectra, a phenomenon known as anisochronous signals.[4] The difference in chemical shifts between corresponding signals of the two diastereomers (Δδ) allows for the direct quantification of the enantiomeric ratio by integrating the signals.[4]
Performance Comparison of Key Chiral Derivatizing Agents
The choice of a CDA depends on several factors, including the functional group of the analyte, the desired resolution of NMR signals, and the potential for side reactions. The following table summarizes the key performance characteristics of several widely used CDAs.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Groups | NMR Nucleus | Typical Induced Δδ (ppm) | Advantages | Disadvantages & Limitations |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines, Carboxylic Acids[5][6][7] | ¹H, ¹⁹F | ¹H: Small to moderate.[5] For a specific amino acid derivative, ΔδSR values of -0.04 to +0.03 ppm were observed for protons near the chiral center.[8] | Well-established method, extensive literature, predictable chemical shift patterns based on the anisotropic effect of the phenyl ring.[6][9] Both enantiomers are commercially available.[6] | Small Δδ values can make integration difficult.[5] Potential for racemization during derivatization and issues with sterically hindered substrates.[6] |
| α-Cyano-α-fluoro(phenyl)acetic acid & analogs | CFPA, CFTA, 2-CFNA | Alcohols, Amines[10][11][12] | ¹⁹F, ¹H | ¹⁹F: Very large Δδ values.[10] | Superior to MTPA for ee determination, especially for compounds with remote chiral centers.[11][12] The large ¹⁹F NMR chemical shift differences provide excellent signal separation.[10] | Newer class of reagents with less extensive literature compared to MTPA. |
| (1S)-(+)-10-Camphorsulfonyl chloride | (S)-CSCl | Alcohols, Amines[4] | ¹H, ¹³C | ¹H: Baseline resolved signals for diastereotopic -SCH₂- protons are often observed.[4] For the ester with (+/-)-ethyl-3-hydroxybutyrate, four well-resolved doublets were seen.[4] | Significantly more economical than MTPA.[4] The sulfonyl chloride is less reactive and more stable to storage than carboxylic acid chlorides.[4] | Sulfonate esters can be more difficult to prepare than carboxylate esters.[4] |
| (S)-Naproxen-derived reagents | - | Amines (amides), Aldehydes & Ketones (hydrazones)[13][14] | ¹H | Data not specified, but sufficient for diastereomer separation by HPLC and subsequent NMR characterization.[14] | Readily synthesized from commercially available (S)-Naproxen.[13][15] Useful for derivatizing carbonyl compounds.[13] | Primarily used in conjunction with chromatography for separation prior to NMR analysis.[14] |
| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP acid | Alcohols | ¹H | Larger Δδ values compared to MTPA due to the stronger anisotropy of the naphthalene ring. | Superior to MTPA for both chromatographic separation and NMR-based absolute configuration determination. No racemization at the α-position. | Less commonly used than MTPA. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental technique. Below are detailed methodologies for key derivatization procedures.
Protocol 1: General Derivatization of an Alcohol with an Acid Chloride (e.g., Mosher's Acid Chloride)
This protocol describes the formation of diastereomeric esters for NMR analysis.
-
Preparation of Reagents : Ensure the chiral alcohol analyte is dry and free of impurities. Use an enantiomerically pure (>99%) form of the chiral derivatizing agent acid chloride (e.g., (R)-MTPA-Cl). Use an anhydrous, deuterated NMR solvent (e.g., CDCl₃, C₆D₆) and a dry tertiary amine base (e.g., pyridine, DMAP).
-
Reaction Setup : In a clean, dry NMR tube, dissolve approximately 1-5 mg of the chiral alcohol in 0.6 mL of the deuterated solvent.
-
Addition of Reagents : Add 1.1 to 1.5 equivalents of the tertiary amine base to the NMR tube. Then, add 1.1 equivalents of the chiral acid chloride. Using a slight excess of the derivatizing agent is crucial to prevent kinetic resolution, which can lead to inaccurate ee measurements.[1]
-
Reaction : Cap the NMR tube, mix the contents thoroughly, and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until the signal of the carbinol proton of the starting alcohol is no longer visible (typically 1-4 hours).
-
Analysis : Acquire the final ¹H NMR (and/or ¹⁹F NMR) spectrum of the diastereomeric ester mixture.
-
Repeat with Opposite Enantiomer : To determine the absolute configuration, repeat the entire procedure in a separate NMR tube using the opposite enantiomer of the CDA (e.g., (S)-MTPA-Cl).
-
Data Processing : Identify a well-resolved pair of signals corresponding to the two diastereomers. Integrate these signals to calculate the enantiomeric excess. For absolute configuration, assign the protons in both spectra and calculate the chemical shift differences (Δδ = δS-ester - δR-ester) to apply the established conformational models.[16]
Protocol 2: Three-Component Derivatization of a Primary Amine
This protocol, adapted from the work of Bull and James, offers a rapid method for analyzing chiral primary amines.
-
Preparation of Host Solution : Prepare a stock "host" solution by dissolving 2-formylphenylboronic acid (1 equiv.) and an enantiopure diol such as (R)-1,1'-bi-2-naphthol (BINOL) (1 equiv.) in a deuterated solvent (e.g., CDCl₃). The concentration is typically around 50 mM.
-
Drying : Add activated 4 Å molecular sieves to the host solution and the amine analyte solution to remove any residual water, which can interfere with the reaction. Let them stand for at least 10 minutes.
-
Reaction : In a clean NMR tube, add a specific volume of the host solution (e.g., 0.5 mL). To this, add the solution of the chiral primary amine.
-
Analysis : Acquire the ¹H NMR spectrum immediately. The in-situ formation of diastereomeric iminoboronate esters should result in well-resolved signals.
-
Quantification : Integrate a pair of well-resolved, diastereotopic resonances to determine the ratio of diastereomers, which directly corresponds to the enantiomeric ratio of the amine.
Visualized Workflows and Logic
Understanding the experimental process and the logic of CDA selection is critical. The following diagrams, generated using Graphviz, illustrate these concepts.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. Chiral_derivitizing_agent [chemeurope.com]
- 8. Anthonoic Acids A–C, Sulfated and N-(2-Hydroxyethyl)-Substituted Lipidic Amino Acids from the Marine Sponge Antho ridgwayi with In Vitro Cytoprotective Activities [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (S)-Naproxen as a platform to develop chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic enantioseparation of analytes having a carbonyl functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Absolute Configuration: Mosher's Method vs. Spectroscopic and Crystallographic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical research and development. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity, toxicity, and overall efficacy as a therapeutic agent. The Mosher method, a classic NMR-based technique, has long been a valuable tool for this purpose. However, a suite of powerful alternative methods, each with its own strengths and limitations, is now available. This guide provides an objective comparison of the Mosher method with X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for your research needs.
Principles of Absolute Configuration Determination
The fundamental challenge in determining absolute configuration lies in differentiating between enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical properties in an achiral environment, their interaction with a chiral environment or chiral probe can reveal their distinct three-dimensional structures.
The Mosher method cleverly converts a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] These resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra.[2] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original chiral center can be deduced.[2]
In contrast, X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of atoms can be mapped, revealing the absolute configuration.[3][4]
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[3][5] VCD probes the vibrational transitions of a molecule in the infrared region, while ECD focuses on electronic transitions in the UV-Vis region.[3][5] The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration, the absolute configuration of the sample can be determined.[5][6]
Comparative Analysis of Key Methods
The selection of an appropriate method for determining absolute configuration is a critical decision that depends on several factors, including the nature and quantity of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of the Mosher method and its primary alternatives.
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Formation of diastereomers with distinct NMR spectra.[2] | X-ray diffraction from a single crystal to determine 3D structure.[3][4] | Differential absorption of circularly polarized infrared light.[3][5] | Differential absorption of circularly polarized UV-Vis light.[3] |
| Sample Requirement | Milligram quantities of pure sample.[6] | High-quality single crystal (often the most challenging step).[3] | Milligram quantities in solution (5-15 mg typical).[6] | Microgram to milligram quantities in solution.[3] |
| Analysis Time | 4-6 hours of active effort over 1-2 days.[2] | Days to weeks (including crystallization). | Hours for data acquisition and computation. | Hours for data acquisition and computation. |
| Instrumentation | NMR Spectrometer. | X-ray Diffractometer. | VCD Spectrometer. | CD Spectrometer. |
| Key Advantage | No crystallization required; applicable to a wide range of compounds. | Unambiguous and direct determination of absolute configuration.[4] | Applicable to molecules in solution without the need for crystallization; provides conformational information.[5] | High sensitivity; requires small sample amounts.[3] |
| Key Limitation | Requires chemical derivatization, which may not be straightforward for all molecules; interpretation can be complex. | Requires a high-quality single crystal, which can be difficult to obtain.[3] | Requires quantum mechanical calculations for interpretation; spectral interpretation can be complex.[6] | Requires a chromophore near the stereocenter; interpretation relies on computational modeling.[3] |
Experimental Protocols
Mosher's Method: A Detailed Workflow
The Mosher method involves a two-step process: the formation of diastereomeric esters followed by NMR analysis.
Part 1: Preparation of (R)- and (S)-MTPA Esters
-
Sample Preparation: In two separate, dry NMR tubes, dissolve the chiral alcohol or amine (1-5 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Reagent Addition: To one tube, add a slight molar excess (approximately 1.1-1.2 equivalents) of (R)-(-)-MTPA chloride. To the second tube, add the same molar excess of (S)-(+)-MTPA chloride. A small amount of a non-nucleophilic base, such as pyridine or DMAP, is often added to scavenge the HCl produced.
-
Reaction: Cap the NMR tubes and allow the reactions to proceed at room temperature for 1-4 hours, or until completion, which can be monitored by TLC or ¹H NMR.
Part 2: NMR Analysis and Data Interpretation
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Signal Assignment: Carefully assign the proton signals for both diastereomers.
-
Chemical Shift Difference (Δδ) Calculation: For each assigned proton, calculate the difference in chemical shift between the two diastereomers: Δδ = δ(S) - δ(R).
-
Conformational Analysis and Assignment: Based on the established conformational model of the MTPA esters, protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the unambiguous assignment of the absolute configuration of the stereocenter.
X-ray Crystallography: From Crystal to Structure
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the enantiomerically pure compound. This may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the three-dimensional structure of the molecule. This involves determining the electron density map and fitting the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample (typically 5-15 mg) in a suitable infrared-transparent solvent (e.g., CDCl₃).[6]
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. This usually involves averaging multiple scans to achieve a good signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the molecule using computational chemistry software to identify all low-energy conformers. The geometry of each conformer is then optimized using Density Functional Theory (DFT).
-
Spectral Calculation and Comparison: Calculate the theoretical VCD spectrum for one enantiomer by performing a Boltzmann-weighted average of the calculated spectra of all significant conformers.
-
Absolute Configuration Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration.[6]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
ECD Spectrum Measurement: Record the ECD spectrum of the sample using a CD spectrometer.
-
Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers and optimize their geometries using DFT.
-
Spectral Calculation and Comparison: Generate a Boltzmann-averaged calculated ECD spectrum for one enantiomer.
-
Absolute Configuration Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the underlying logic, the following diagrams are provided.
Conclusion
The determination of absolute configuration is a non-trivial but essential step in modern chemical and pharmaceutical research. The Mosher method remains a valuable and accessible technique, particularly when crystallization is not feasible. However, the advent of advanced spectroscopic methods like VCD and ECD, coupled with the power of computational chemistry, has provided researchers with powerful alternatives that can provide definitive results from solution-phase measurements. For molecules that form high-quality crystals, X-ray crystallography remains the gold standard, offering unambiguous structural determination.
Ultimately, the choice of method will be guided by the specific characteristics of the molecule under investigation, the resources available, and the level of certainty required. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision and confidently assign the absolute configuration of their chiral molecules, a critical step towards unlocking their full scientific and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. biotools.us [biotools.us]
Safety Operating Guide
Proper Disposal of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid, ensuring operational integrity and personnel safety in research and development environments.
This compound is a corrosive, halogenated organic compound that requires strict adherence to hazardous waste disposal protocols. Improper disposal can pose significant risks to personnel and the environment. This guide provides a procedural, step-by-step approach to its safe handling and disposal.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Corrosivity: It is corrosive to metals and biological tissues.[1][2][3]
-
Health Hazards: Causes severe skin burns and serious eye damage.[1][3][4]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals | Corrosion | Warning | H290: May be corrosive to metals. |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage.[5] |
Operational Disposal Plan
The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment, such as neutralization, is not recommended without specific institutional approval and a validated protocol, as most organic acids are considered toxic even after neutralization.[4]
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper).
-
Halogenated Organic Waste: This compound is a halogenated organic acid. It must be collected in a waste stream designated for halogenated organic compounds.[6] Do not mix it with non-halogenated waste.
-
Avoid Incompatibles: Do not mix this acidic waste with bases, oxidizing agents, or reducing agents in the same container.
Step 2: Container Selection and Labeling
-
Container Material: Use a corrosive-resistant container.[1][2] Plastic-coated glass or a high-density polyethylene (HDPE) container is suitable. Avoid metal containers.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The associated hazards (e.g., "Corrosive," "Halogenated Organic Acid").
-
The date of initial waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, such as within a fume hood or a ventilated cabinet.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (e.g., 90 days), contact your institution's EHS office to arrange for a pickup.[6]
-
Documentation: Complete any required waste manifest forms provided by your EHS office.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS office immediately.
-
Personal Protection: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a commercial acid spill neutralizer/absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. carlroth.com [carlroth.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. amherst.edu [amherst.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for Handling (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
This guide provides critical safety and logistical information for the handling and disposal of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a compound that requires careful management in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper environmental stewardship.
Chemical Hazards and Identification:
This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and may be corrosive to metals.[1] All personnel must be thoroughly familiar with the associated risks before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Handling and Transfer | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), chemical splash goggles, face shield, and a lab coat. |
| Weighing and Preparation of Solutions | In addition to standard PPE, use a chemical fume hood to prevent inhalation of any dust or aerosols. |
| Running Reactions | All standard PPE should be worn. Ensure the reaction is conducted in a well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | Chemical-resistant gloves, goggles, face shield, lab coat, and appropriate respiratory protection. For large spills, a self-contained breathing apparatus may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.
-
Prepare all necessary equipment and reagents before handling the acid.
2. Handling and Transfer:
-
Always wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
3. Spills and Emergencies:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[3][5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues. Contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Emergency Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
1. Waste Segregation and Collection:
-
All waste containing this compound, including reaction byproducts, contaminated materials, and excess reagents, must be treated as hazardous waste.[5]
-
Collect all waste in a clearly labeled, sealed, and corrosion-resistant container.[5]
-
Do not mix this waste with other incompatible waste streams.[5]
2. Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Arrange for pickup by a certified waste management company.[5]
-
Contaminated labware should be decontaminated before disposal or reuse.
Waste Disposal Logical Flow
Caption: Logical flow for the disposal of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
